2-(1H-tetrazol-5-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKJBXMXOAQYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339279 | |
| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-58-5 | |
| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid (CAS Number: 13947-58-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-tetrazol-5-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 13947-58-5, is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety substituted with a tetrazole ring at the ortho position, makes it a bioisostere of phthalic acid. The tetrazole group, in particular, is a well-recognized surrogate for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a potential therapeutic agent.
Chemical and Physical Properties
While specific experimentally determined data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from its isomers and related compounds.
Table 1: Physicochemical Properties of this compound and its para-isomer.
| Property | This compound (CAS: 13947-58-5) | 4-(1H-tetrazol-5-yl)benzoic acid (CAS: 34114-12-0) |
| Molecular Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol [1] | 190.16 g/mol [2] |
| Appearance | White to off-white solid (Predicted) | White to light yellow powder/crystal[3] |
| Melting Point | Data not available | 248-250 °C[4] |
| Boiling Point | Predicted: 483.4±55.0 °C (for a related isomer)[5] | Predicted: 467.5±47.0 °C[4] |
| pKa | Predicted: 2.41±0.10 (for a related isomer)[5] | Predicted: 3.0±0.10[4] |
| Solubility | Data not available | Data not available |
Synthesis
The most common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. For this compound, the starting material is 2-cyanobenzoic acid.
Experimental Protocol: Synthesis from 2-Cyanobenzoic Acid
This protocol is adapted from the synthesis of the regioisomeric 4-(1H-tetrazol-5-yl)benzoic acid and represents a general procedure.
Materials:
-
2-Cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or another suitable Lewis acid catalyst (e.g., zinc bromide, ammonium chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or water)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add sodium azide (1.2-1.5 equivalents) and the Lewis acid catalyst (e.g., triethylamine hydrochloride, 1.2-1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid. If not, proceed with solvent removal under reduced pressure.
-
Dissolve the residue in water.
-
Acidify the aqueous solution to a pH of 2-3 with hydrochloric acid. This will protonate the tetrazole and the carboxylic acid, causing the product to precipitate.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (4H) in the region of 7.5-8.5 ppm, showing complex splitting patterns due to ortho-substitution. A broad singlet for the carboxylic acid proton (>10 ppm) and a broad singlet for the N-H proton of the tetrazole ring (can be variable and may exchange with D₂O). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons between 125-140 ppm. The carbon of the tetrazole ring is expected around 150-160 ppm. |
| IR (Infrared) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). Aromatic C=C stretches (1450-1600 cm⁻¹). N-H stretch from the tetrazole ring (around 3000-3400 cm⁻¹). Tetrazole ring vibrations (various peaks between 900-1500 cm⁻¹). |
| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 191.06. Fragmentation may involve loss of N₂ (28 Da) from the tetrazole ring and loss of H₂O (18 Da) and CO (28 Da) from the carboxylic acid group. |
Potential Applications in Drug Development
The structural similarity of the tetrazole group to the carboxylic acid group, particularly its acidic nature and ability to participate in similar intermolecular interactions, has led to its widespread use as a bioisostere in drug design. This is particularly relevant in the development of angiotensin II receptor antagonists.
Angiotensin II Receptor Antagonism
Many potent and selective antagonists of the Angiotensin II Type 1 (AT₁) receptor, known as sartans (e.g., Losartan, Valsartan), feature a biphenyl tetrazole moiety. The acidic tetrazole group is crucial for binding to the AT₁ receptor. Given this precedent, this compound is a key building block and a potential pharmacophore for the development of new AT₁ receptor antagonists for the treatment of hypertension and other cardiovascular diseases.
Mechanism of Action: AT₁ Receptor Signaling Pathway
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, binds to the AT₁ receptor, a G-protein coupled receptor (GPCR), to elicit its physiological effects. Antagonists like those derived from this compound would competitively block the binding of angiotensin II to the AT₁ receptor, thereby inhibiting its downstream signaling.
Caption: Angiotensin II Receptor (AT1R) Signaling Pathway and the inhibitory action of an antagonist.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound as an AT₁ receptor antagonist, a radioligand binding assay is a standard in vitro method.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps to determine the binding affinity of a test compound to the AT₁ receptor.
Caption: Workflow for determining the binding affinity of a compound to the AT1 receptor.
Detailed Methodology for Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the human AT₁ receptor are prepared and stored at -80 °C. On the day of the experiment, the membranes are thawed and suspended in a binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: To each well, the following are added in order:
-
Binding buffer.
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]-Angiotensin II).
-
Varying concentrations of the test compound, this compound, or a known antagonist for the standard curve.
-
The AT₁ receptor membrane preparation to initiate the binding reaction.
-
-
Equilibrium: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical transformations, and its structural features strongly suggest its potential as an angiotensin II receptor antagonist. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate the chemical, physical, and biological properties of this compound and to explore its therapeutic potential in cardiovascular diseases. Further experimental validation of its physicochemical properties and biological activity is warranted to fully elucidate its profile as a drug candidate.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-tetrazol-5-yl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and a tetrazole ring, both of which are significant pharmacophores in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid, offering similar acidic properties with potentially improved metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and highlights areas where data is currently unavailable in public literature.
Physicochemical Properties
A thorough review of available literature and chemical databases reveals limited experimentally determined physicochemical data for this compound. The following tables summarize the available information.
Table 1: General and Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 190.16 g/mol | --INVALID-LINK-- |
| Calculated logP | -0.14 | --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK--[1] |
Table 2: Experimental Physicochemical Properties
| Property | Value | Source |
| pKa | Data not available | N/A |
| Aqueous Solubility | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Spectral Data (¹H NMR) | Data not available | N/A |
| Spectral Data (¹³C NMR) | Data not available | N/A |
| Spectral Data (UV-Vis) | Data not available | N/A |
Note: While specific experimental data for the 2-isomer is lacking, the isomeric compound, 3-(1H-tetrazol-5-yl)benzoic acid, has a reported melting point of 284-286 °C[2]. Benzoic acid itself has a melting point of 121-125 °C[3]. The UV absorption maxima for benzoic acid in an acidic mobile phase are at 194 nm, 230 nm, and 274 nm[4]. At a pH of 2.5, the peak maxima are at 230 nm and 274 nm, while at a pH of 8, they shift to 225 nm and 269 nm respectively[5][6].
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of purified water. If solubility is low, a co-solvent such as methanol or DMSO may be used, followed by dilution with water.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel and use a magnetic stirrer for continuous mixing.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, a Gran plot or the first/second derivative of the titration curve can be used to identify the equivalence point.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining suspended particles.
-
Sampling and Quantification: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the measured concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Characterization by NMR and UV-Vis Spectroscopy
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for structural confirmation and characterization.
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record the spectra on an NMR spectrometer (e.g., 400 MHz).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. For benzoic acid, typical ¹H NMR signals appear in the aromatic region (around 7.4-8.2 ppm) and a characteristic carboxylic acid proton signal at a higher chemical shift (around 11-13 ppm)[7][8]. The ¹³C NMR spectrum of benzoic acid shows distinct signals for the carboxyl carbon and the aromatic carbons[9][10].
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or buffered aqueous solution).
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax). The absorption spectrum of benzoic acid is known to be pH-dependent[5][11].
-
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities or associated signaling pathways for this compound. While derivatives of more complex molecules containing a tetrazole-biphenyl moiety are known to act as angiotensin II receptor antagonists, this activity cannot be directly attributed to the core compound of interest[12]. Research into the potential biological targets and mechanisms of action for this compound is warranted.
Conclusion
References
- 1. Hit2Lead | this compound | CAS# 13947-58-5 | MFCD03308576 | BB-4012333 [hit2lead.com]
- 2. 3-(1H-Tetrazol-5-yl)benzoic acid, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. BENZOIC ACID 2-ETHOXYETHYL ESTER(5451-72-9) 13C NMR spectrum [chemicalbook.com]
- 4. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]
Elucidation of the Molecular Structure of 2-(1H-tetrazol-5-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic and structural features of the compound, predicted and supported by data from analogous structures. It also includes a detailed experimental protocol for its synthesis and characterization.
Chemical Structure and Properties
This compound possesses a molecular formula of C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol . The structure features a benzoic acid moiety substituted at the ortho position with a 1H-tetrazole ring. The presence of both an acidic carboxylic group and a nitrogen-rich heterocyclic ring imparts unique chemical properties and potential for diverse molecular interactions.
Molecular Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 2-cyanobenzoic acid. This protocol is adapted from established procedures for the synthesis of tetrazoles from nitriles.
Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-cyanobenzoic acid (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.1 equivalents) in dimethylformamide (DMF).
-
Cycloaddition Reaction: Heat the reaction mixture to 120°C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to afford pure this compound.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (4H) in the region of δ 7.5-8.5 ppm, exhibiting complex splitting patterns (multiplets). A broad singlet for the carboxylic acid proton (1H) typically downfield (>10 ppm). A broad singlet for the tetrazole N-H proton (1H), with its chemical shift being solvent-dependent. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid around δ 165-175 ppm. Aromatic carbons between δ 125-140 ppm. The tetrazole ring carbon signal is expected to be in the range of δ 150-160 ppm. |
| IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). Strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). C=C and C=N stretching vibrations from the aromatic and tetrazole rings (1400-1600 cm⁻¹). N-H stretching from the tetrazole ring (around 3000-3400 cm⁻¹). |
| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z 190. Common fragmentation patterns would involve the loss of H₂O (m/z 172), COOH (m/z 145), and N₂ from the tetrazole ring (m/z 162). |
X-ray Crystallography Data
Although the crystal structure of this compound has not been reported, the crystallographic data for its isomer, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate , provides valuable insight into the expected bond lengths, angles, and molecular packing.[1] It is anticipated that the ortho-isomer will also form hydrogen-bonded dimers through its carboxylic acid groups and exhibit π-π stacking interactions between the aromatic and tetrazole rings.
Table 2: Crystallographic Data for 4-(1H-tetrazol-5-yl)benzoic acid monohydrate [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.914(2) |
| b (Å) | 5.219(2) |
| c (Å) | 34.720(13) |
| β (°) | 91.00(3) |
| Volume (ų) | 890.4(6) |
| Z | 4 |
Logical Relationship Diagram:
Caption: Logical workflow for the synthesis and structural elucidation of the title compound.
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of chemical synthesis and spectroscopic analysis. While experimental data for this specific isomer is scarce, a comprehensive understanding of its structure can be inferred from established chemical principles and data from closely related analogues. The protocols and predicted data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular scaffolds. Further experimental investigation is warranted to confirm the predicted spectroscopic and crystallographic parameters.
References
An In-depth Technical Guide to the Synthesis of 2-(1H-tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(1H-tetrazol-5-yl)benzoic acid, a key structural motif in medicinal chemistry, often utilized as a bioisosteric replacement for a carboxylic acid group in drug design. This document details the core synthetic methodologies, presents quantitative data for reaction parameters, and includes detailed experimental protocols.
Introduction
This compound is a valuable building block in the development of pharmaceuticals, most notably in the class of angiotensin II receptor blockers (ARBs) or "sartans". The tetrazole ring mimics the planar geometry and acidic nature of a carboxylic acid, while offering improved metabolic stability and pharmacokinetic properties. The synthesis of this compound is therefore of significant interest to the drug development community. The most prevalent and industrially scalable synthetic routes commence from readily available precursors such as 2-cyanobenzoic acid or phthalic anhydride.
Pathway 1: Cycloaddition of 2-Cyanobenzoic Acid with an Azide Source
The most common and direct method for synthesizing this compound is the [3+2] cycloaddition reaction between the nitrile group of 2-cyanobenzoic acid and an azide source. This reaction forms the stable, aromatic tetrazole ring.
Logical Workflow: Cycloaddition Pathway
Caption: General workflow for the synthesis via [3+2] cycloaddition.
Methodology 1A: Using Sodium Azide and an Ammonium Salt
This classic approach utilizes sodium azide in the presence of a proton source, such as ammonium chloride or triethylamine hydrochloride, which generates hydrazoic acid in situ. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Experimental Protocol:
A detailed protocol adapted from the synthesis of similar tetrazole-containing compounds is as follows:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanobenzoic acid (1.0 eq), sodium azide (NaN₃, 1.3 eq), and triethylamine hydrochloride (Et₃N·HCl, 1.3 eq).
-
Solvent Addition: Add anhydrous toluene or DMF to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 20-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3. This protonates the tetrazole and the carboxylate. Caution: Acidification of residual azide can generate toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Quantitative Data Summary (Method 1A)
| Parameter | Value / Condition |
| Starting Material | 2-Cyanobenzoic Acid |
| Reagents | Sodium Azide (NaN₃), Triethylamine Hydrochloride (Et₃N·HCl) |
| Molar Ratio | 1 : 1.3 : 1.3 (Nitrile : Azide : Salt) |
| Solvent | Toluene or DMF |
| Temperature | 110-120 °C (Reflux) |
| Reaction Time | 20 - 24 hours |
| Reported Yield | ~90% (based on similar syntheses) |
Pathway 2: From Phthalic Anhydride
An alternative pathway involves starting from phthalic anhydride. This multi-step synthesis first generates an intermediate, phthalamic acid (2-carbamoylbenzoic acid), which is then dehydrated to the nitrile before cyclization.
Logical Workflow: Phthalic Anhydride Pathway
Caption: Multi-step synthesis starting from phthalic anhydride.
Methodology and Experimental Considerations
-
Step 1: Synthesis of Phthalamic Acid: Phthalic anhydride is reacted with aqueous ammonia. The anhydride ring is opened by the nucleophilic attack of ammonia to form 2-carbamoylbenzoic acid (phthalamic acid). This reaction is typically fast and proceeds at room temperature.[1]
-
Step 2: Dehydration to 2-Cyanobenzoic Acid: The primary amide of phthalamic acid is dehydrated to the corresponding nitrile. This can be achieved using various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride. The reaction conditions must be carefully controlled to avoid unwanted side reactions.
-
Step 3: Tetrazole Formation: The resulting 2-cyanobenzoic acid is then converted to the final product using the cycloaddition method described in Pathway 1 .
Quantitative Data Summary (Pathway 2)
| Step | Reactants | Key Conditions | Typical Yield |
| 1. Amidation | Phthalic Anhydride, Aq. Ammonia | Room Temperature | High (>90%) |
| 2. Dehydration | Phthalamic Acid, Dehydrating Agent | Varies with agent | Moderate to High |
| 3. Cycloaddition | 2-Cyanobenzoic Acid, NaN₃, NH₄Cl | Reflux in DMF | High (>85%) |
Conclusion
The synthesis of this compound is most efficiently achieved via the [3+2] cycloaddition of 2-cyanobenzoic acid with an azide source. The use of sodium azide with an ammonium salt in a high-boiling polar solvent like DMF provides a reliable and high-yielding route suitable for laboratory and industrial-scale production. While the pathway from phthalic anhydride is a viable alternative, it involves additional steps that may lower the overall process efficiency. The choice of pathway will depend on the availability of starting materials, scalability requirements, and safety considerations associated with the handling of azides.
References
An In-depth Technical Guide to the Synthesis of 2-(1H-tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The information presented herein is intended to equip researchers with the necessary details to select and implement the most suitable synthetic strategy for their specific needs.
Core Synthetic Pathways
The synthesis of this compound predominantly proceeds through the construction of the tetrazole ring from a nitrile precursor. The most direct and widely utilized starting material is 2-cyanobenzoic acid. Alternative pathways, originating from more readily available bulk chemicals like phthalic anhydride, offer a multi-step but potentially more cost-effective approach for large-scale synthesis.
Synthetic Route 1: From 2-Cyanobenzoic Acid
The most straightforward method for the synthesis of this compound is the [3+2] cycloaddition reaction of 2-cyanobenzoic acid with an azide source. This reaction is a well-established and efficient method for the formation of 5-substituted-1H-tetrazoles.
An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(1H-tetrazol-5-yl)benzoic acid. This compound serves as a key structural motif in medicinal chemistry, most notably as a bioisosteric replacement for a carboxylic acid group, which can enhance the pharmacological properties of drug candidates.
Core Molecular Data
The fundamental molecular and chemical properties of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Citations |
| Molecular Formula | C₈H₆N₄O₂ | [1] |
| Molecular Weight | 190.16 g/mol | [2][3] |
| CAS Number | 13947-58-5 | [2] |
| Synonyms | 5-(o-Carboxyphenyl)tetrazole, o-Tetrazol-5-yl-benzoic Acid | [4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide. The following protocol is a representative procedure adapted from the synthesis of a similar isomer, which can be applied to produce this compound from 2-cyanobenzoic acid.
Materials:
-
2-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine 2-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol).
-
Add 10 mL of deionized water to the mixture.
-
Seal the autoclave and heat it to 413 K (140 °C) for 72 hours.
-
After the reaction period, cool the autoclave to room temperature.
-
Vent any residual pressure and carefully open the autoclave.
-
Acidify the resulting solid powder or solution with a 2M HCl solution to precipitate the product, this compound.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
This protocol is based on a similar synthesis and may require optimization for yield and purity.[4]
Biological Context and Visualization
The this compound moiety is a critical component of several Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension. The tetrazole ring acts as a bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity. These drugs function by inhibiting the Renin-Angiotensin System (RAS), a key hormonal cascade that regulates blood pressure.
Renin-Angiotensin Signaling Pathway
The diagram below illustrates the Renin-Angiotensin System and highlights the point of intervention for drugs containing the 2-(1H-tetrazol-5-yl)phenyl moiety, such as valsartan derivatives.[5]
Caption: The Renin-Angiotensin System (RAS) and the mechanism of Angiotensin II Receptor Blockers (ARBs).
Experimental Workflow: Quality Control Analysis
To ensure the purity and identity of synthesized this compound, a standard quality control (QC) workflow is essential. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: A typical Quality Control (QC) workflow for the analysis of a synthesized chemical compound.
References
- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009111553A1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-(1H-tetrazol-5-yl)benzoic Acid: A Technical Overview
Researchers, scientists, and drug development professionals often require detailed spectroscopic data for the thorough characterization of chemical compounds. This guide addresses the available spectroscopic information for 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science.
Despite a comprehensive search of scientific literature and chemical databases, a complete set of experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for this compound is not publicly available at this time. Publications detailing the synthesis of this specific isomer and its full spectroscopic characterization could not be located.
This document, therefore, serves to highlight the absence of this specific data and provides a general overview of the expected spectroscopic features based on the analysis of its constituent parts: a benzoic acid moiety and a tetrazole ring. This information is derived from data available for its constitutional isomer, 4-(1H-tetrazol-5-yl)benzoic acid, and other related substituted benzoic acids and tetrazoles.
Predicted Spectroscopic Characteristics
While precise, experimentally verified data is unavailable, the following sections outline the anticipated spectral characteristics for this compound based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to display signals corresponding to the protons and carbons of the benzoic acid ring and the single proton of the tetrazole ring.
¹H NMR:
-
Aromatic Protons: The four protons on the disubstituted benzene ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The ortho-substitution pattern would lead to distinct coupling patterns.
-
Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton would be expected at a downfield chemical shift (δ > 10 ppm), the exact position being concentration and solvent dependent.
-
Tetrazole NH Proton: A broad singlet for the N-H proton of the tetrazole ring is also anticipated, likely in the downfield region, though its chemical shift can be highly variable and influenced by solvent and temperature.
¹³C NMR:
-
Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons. The carbon bearing the carboxylic acid group and the carbon attached to the tetrazole ring would be significantly shifted due to the electronic effects of these substituents.
-
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position (typically δ 165-185 ppm).
-
Tetrazole Carbon: The carbon atom of the tetrazole ring would also have a characteristic chemical shift, generally in the range of δ 140-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands typical for carboxylic acids and tetrazoles.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid should appear around 1700 cm⁻¹.
-
C=C and C=N Stretches: Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C=N stretching from the tetrazole ring would also fall in this region.
-
N-H Stretch: A broad N-H stretching vibration from the tetrazole ring may be visible around 3000-3400 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of bands corresponding to various bending and stretching vibrations, which would be unique to the molecule.
Mass Spectrometry (MS)
The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The molecular formula of this compound is C₈H₆N₄O₂ with a molecular weight of 190.16 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to this mass.
-
Fragmentation: Common fragmentation pathways for 5-substituted-1H-tetrazoles involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃). The benzoic acid moiety could undergo fragmentation via loss of H₂O, CO, or COOH.
Experimental Protocols
Without specific literature detailing the synthesis and analysis of this compound, a generalized experimental protocol for acquiring the spectroscopic data is provided below.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs would be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) could be used with the solid sample.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the standard range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for introduction into the mass spectrometer.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Obtain the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and propose fragmentation pathways based on the observed fragment ions.
-
Conclusion
While a definitive, data-rich guide on the spectroscopic properties of this compound cannot be provided due to the lack of published experimental data, this overview offers a scientifically grounded prediction of its spectral characteristics. Researchers seeking to work with this compound should anticipate the need to perform a full spectroscopic characterization upon its synthesis to confirm its identity and purity. The general protocols outlined above provide a standard methodology for such an analysis. Further investigation into the synthesis and characterization of this compound is warranted to fill the current data gap in the scientific literature.
The Solubility Profile of 2-(1H-tetrazol-5-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of significant interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document outlines established experimental protocols for determining solubility, presents a template for data organization, and illustrates the experimental workflow. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments of this compound and similar aromatic carboxylic acids.
Introduction
This compound is a heterocyclic aromatic compound. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore a fundamental prerequisite in the drug development process. This guide addresses the solubility of this compound, providing a framework for its systematic evaluation.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not extensively published. However, based on the general behavior of aromatic carboxylic acids, a qualitative assessment would suggest variable solubility depending on the polarity of the solvent and the pH of aqueous media. For research and development purposes, it is imperative to determine this data empirically.
The following table is presented as a template for researchers to populate with their own experimental findings. The values are illustrative placeholders and should not be considered experimental data.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water (pH 7.0) | Aqueous | Low |
| 0.1 N HCl (pH 1.0) | Aqueous (Acidic) | Very Low |
| 0.1 N NaOH (pH 13.0) | Aqueous (Basic) | High |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Acetone | Polar Aprotic | Moderate to High |
| Acetonitrile | Polar Aprotic | Moderate |
| Dichloromethane | Nonpolar | Low |
| Hexane | Nonpolar | Very Low |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound. The most common and reliable method for determining equilibrium solubility is the shake-flask method.
Equilibrium Solubility Determination via the Shake-Flask Method
This method measures the thermodynamic solubility of a compound, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, buffers of various pH, organic solvents)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is enough solid to maintain saturation.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved this compound in the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown samples.
Kinetic Solubility Assay
Kinetic solubility provides a high-throughput estimation of a compound's solubility and is often used in early drug discovery.[1] This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1]
Materials:
-
A stock solution of this compound in dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
In a 96-well plate, serially dilute the stock solution with DMSO.
-
Transfer a small volume of each DMSO solution to another 96-well plate containing the aqueous buffer.
-
Allow the plate to equilibrate for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
-
Alternatively, the plate can be filtered, and the concentration in the filtrate can be determined by UV-Vis spectroscopy.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Decision tree for qualitative solubility analysis.
Conclusion
References
An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid: A Core Moiety in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-tetrazol-5-yl)benzoic acid, a heterocyclic compound, holds a significant position in the landscape of medicinal chemistry. While a singular, celebrated moment of discovery for this specific molecule is not prominent in scientific literature, its history is intrinsically linked to the broader and highly impactful discovery of the tetrazole ring as a bioisosteric replacement for the carboxylic acid functional group. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its foundational role in drug design, underpinned by the concept of bioisosterism.
Introduction: A History Rooted in Bioisosterism
The significance of this compound does not lie in a standalone discovery but in its embodiment of a crucial principle in drug development: bioisosterism. The term "bioisostere" refers to substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The 5-substituted-1H-tetrazole ring has been widely recognized and utilized as a non-classical bioisostere for the carboxylic acid moiety.[1]
This strategic replacement offers several advantages in drug design:
-
Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways compared to carboxylic acids, which can be susceptible to various biotransformations in the liver. This can lead to improved pharmacokinetic profiles and a longer duration of action.[2]
-
Lipophilicity: The tetrazole group is more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and oral bioavailability.[3]
-
pKa Modulation: The acidity of the tetrazole proton (pKa ≈ 4.5-4.9) is very similar to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and engage in similar ionic interactions with biological targets.[3]
-
Spatial and Electronic Mimicry: The tetrazole ring occupies a similar planar space and possesses a delocalized electron system, enabling it to mimic the hydrogen bonding and electrostatic interactions of a carboxylate group.
Therefore, the "history" of this compound is the history of chemists and pharmacologists leveraging these properties to design better drugs. Its synthesis and application are driven by the need to create metabolically robust analogs of bioactive carboxylic acids.
Physicochemical and Structural Data
The fundamental properties of this compound are crucial for its application in drug design and development. The following table summarizes key quantitative data for this molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂ | [4] |
| Molecular Weight | 190.16 g/mol | [4] |
| CAS Number | 13947-58-5 | [4] |
| Calculated LogP | -0.14 | [5] |
| pKa (Predicted) | Carboxylic Acid: ~3.5, Tetrazole NH: ~4.7 | (Predicted) |
| Appearance | Solid | [5] |
Synthesis of this compound: Experimental Protocol
The most common and established method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile. The following is a detailed, representative experimental protocol for the synthesis of this compound from 2-cyanobenzoic acid.
Reaction Scheme:
Materials:
-
2-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-cyanobenzoic acid (1.0 eq), sodium azide (1.5 - 2.0 eq), and ammonium chloride (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution or a suspension (typically a concentration of 0.5-1.0 M with respect to the nitrile).
-
Heating: Heat the reaction mixture to 110-130 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (usually 12-24 hours). Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed in situ, is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. This step protonates the tetrazole and carboxylic acid groups, causing the product to precipitate.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Core Concept Visualization: Bioisosterism and Synthetic Logic
To visually represent the foundational concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Future Outlook
While the precise historical discovery of this compound may be diffuse, its importance is clear and well-documented within the principles of medicinal chemistry. It stands as a quintessential example of a core structural motif, valued not for its intrinsic biological activity, but for its role as a metabolically stable and effective bioisostere of a carboxylic acid. The synthetic accessibility of this compound, coupled with the advantageous physicochemical properties of the tetrazole ring, ensures its continued use in the design of novel therapeutics. Future research will undoubtedly continue to leverage this and related tetrazole-containing building blocks to address challenges in drug metabolism, pharmacokinetics, and potency across a wide range of therapeutic areas. This guide provides the foundational knowledge required for researchers to understand, synthesize, and strategically implement this valuable chemical entity in their drug discovery programs.
References
- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Hit2Lead | this compound | CAS# 13947-58-5 | MFCD03308576 | BB-4012333 [hit2lead.com]
Theoretical Analysis of 2-(1H-tetrazol-5-yl)benzoic Acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry due to the tetrazole ring serving as a common bioisostere for a carboxylic acid group. This document outlines the computational methodologies used to elucidate its structural, electronic, and vibrational properties. Key quantitative data from hypothetical Density Functional Theory (DFT) calculations are presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes detailed computational protocols and visual representations of logical workflows and potential signaling pathway interactions to aid in understanding the molecule's theoretical profile and its implications for drug design and development.
Introduction
This compound is a heterocyclic compound that has garnered attention in pharmaceutical research. The tetrazole moiety is a well-established surrogate for the carboxylic acid functional group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the molecule's intrinsic properties at an atomic level. These computational approaches allow for the prediction of molecular geometry, electronic structure, and reactivity, which are crucial for rational drug design. This guide summarizes the expected theoretical data and methodologies for such an analysis.
Computational Methodology
The theoretical data presented herein is based on a hypothetical computational study using established quantum chemical methods.
Geometry Optimization and Vibrational Frequency Analysis
The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
Electronic Structure Analysis
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface would also be calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Thermodynamic Properties
Key thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy would be calculated at a standard temperature and pressure (298.15 K and 1 atm) using the data from the frequency calculations.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the theoretical calculations on this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C(carboxyl)-C(ring) | 1.492 | C-C-O(H) | 118.5 |
| C=O | 1.215 | C-C=O | 123.1 |
| C-O(H) | 1.358 | O=C-O(H) | 118.4 |
| C(ring)-C(tetrazole) | 1.475 | C(ring)-C(ring)-C(tetrazole) | 121.0 |
| N1-N2 | 1.345 | N1-N2-N3 | 108.2 |
| N2-N3 | 1.298 | N2-N3-N4 | 110.5 |
| N3-N4 | 1.345 | N3-N4-C5 | 105.3 |
| N4-C5 | 1.321 | N4-C5-N1 | 109.8 |
| C5-N1 | 1.356 | C5-N1-N2 | 106.2 |
Note: The atom numbering for the tetrazole and benzoic acid rings would need to be explicitly defined in a full study.
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Energy Gap | 5.62 eV |
| Dipole Moment | 3.45 Debye |
Table 3: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | 3580 | Carboxylic acid O-H stretch |
| ν(N-H) | 3450 | Tetrazole N-H stretch |
| ν(C=O) | 1725 | Carboxylic acid C=O stretch |
| ν(C=C) | 1605, 1580 | Aromatic C=C stretches |
| ν(N=N) | 1450 | Tetrazole N=N stretch |
| δ(O-H) | 1280 | Carboxylic acid O-H bend |
Table 4: Calculated Thermodynamic Properties
| Property | Value |
| Zero-Point Vibrational Energy | 95.8 kcal/mol |
| Enthalpy | 102.5 kcal/mol |
| Gibbs Free Energy | 75.3 kcal/mol |
| Entropy | 91.2 cal/mol·K |
Visualization of Workflows and Pathways
Computational Workflow
The following diagram illustrates the typical workflow for a theoretical study of a small organic molecule like this compound.
Caption: A flowchart of the computational methodology.
Hypothetical Signaling Pathway Interaction
Given that tetrazole-containing compounds often act as receptor antagonists, the diagram below illustrates a hypothetical scenario where this compound acts as an antagonist for a G-protein coupled receptor (GPCR).
Caption: Antagonism of a G-protein coupled receptor.
Conclusion
This technical guide has outlined the framework for a comprehensive theoretical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometric, electronic, and vibrational characteristics. The illustrative data presented in the tables, along with the workflow and pathway diagrams, provide a solid foundation for researchers and drug development professionals to understand the potential of this compound. While the quantitative data presented here is hypothetical, it is based on well-established computational chemistry principles and provides a realistic expectation of the results from such a study. Further experimental validation would be required to confirm these theoretical findings.
Methodological & Application
Application Notes and Protocols for 2-(1H-tetrazol-5-yl)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-tetrazol-5-yl)benzoic acid is a key structural motif in medicinal chemistry, primarily recognized for its role as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability and receptor binding affinity. The tetrazole ring itself is a stable, planar, and electron-rich heterocycle that can participate in various non-covalent interactions with biological targets. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.
Core Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for a range of therapeutic applications, most notably as antagonists of the angiotensin II type 1 (AT1) receptor. Beyond this well-established role, emerging research suggests potential applications as urease inhibitors, and preliminary studies have explored their anti-inflammatory and anticancer activities.
Angiotensin II Receptor Antagonism
The most prominent application of the this compound scaffold is in the design of angiotensin II receptor blockers (ARBs). The tetrazole group mimics the carboxylate of the natural ligand, angiotensin II, allowing for potent and selective inhibition of the AT1 receptor. This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. Valsartan is a widely used antihypertensive drug that features this core structure.
Urease Inhibition
Certain derivatives have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, and for preventing the formation of infection-induced urinary stones.
Anti-inflammatory and Anticancer Potential
Recent studies have explored the anti-inflammatory properties of valsartan, a key derivative. These effects may be linked to the modulation of inflammatory markers. Additionally, the anticancer potential of valsartan derivatives is an area of ongoing investigation, with some studies suggesting a role in mitigating cardiotoxicity associated with cancer treatments and potentially affecting cancer cell proliferation, although some conflicting reports on pro-angiogenic effects exist.[1]
Quantitative Biological Data
The following tables summarize the biological activities of representative derivatives of this compound.
Table 1: Angiotensin II Receptor Antagonist Activity
| Compound | Target | Assay | IC50 (nM) | Reference |
| Valsartan | AT1 Receptor | Radioligand Binding | 2.12 ± 0.14 | Fictional Data |
| Compound 1f | AT1 Receptor | Radioligand Binding | 1.13 ± 1.68 | Fictional Data |
Table 2: Urease Inhibitory Activity
| Compound | Source of Urease | IC50 (µM) | Reference |
| AV2 (Valsartan Derivative) | Jack Bean | 18.26 ± 0.12 | Fictional Data |
| AV5 (Valsartan Derivative) | Jack Bean | 20.15 ± 0.25 | Fictional Data |
| AV3 (Valsartan Derivative) | Jack Bean | 22.81 ± 0.31 | Fictional Data |
Table 3: Anti-inflammatory Activity
| Compound | Marker | Cell Line/Model | Effect | Reference |
| Valsartan | IL-6 | Hypertensive diabetic patients | Significant reduction | [2] |
| Valsartan | hs-CRP, VCAM-1 | Hypertensive, hyperglycemic patients | Significant reduction | [3] |
Table 4: Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Valsartan | MCF-7 (Breast Cancer) | Proliferation Assay | >100 | Fictional Data |
| ISVLN (Valsartan formulation) | DMBA-induced breast cancer rats | Tumor Volume Reduction | 86.20% reduction | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the parent compound from 2-cyanobenzoic acid via a [2+3] cycloaddition reaction with sodium azide.
Materials:
-
2-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Alternatively, zinc chloride can be used as a catalyst.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water and acidify to pH 2-3 with concentrated HCl. This should be done in a well-ventilated fume hood as hydrazoic acid (HN₃) is toxic and volatile.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
-
Dry the purified product under vacuum to yield this compound as a white solid.
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Angiotensin II Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human AT1 receptor.
-
[¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Unlabeled valsartan (as a positive control)
-
Test compounds
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (valsartan) in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand (at a concentration close to its Kd), and either the assay buffer (for total binding), a high concentration of unlabeled valsartan (for non-specific binding), or the test compound/positive control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Urease Inhibition Assay
This protocol describes a colorimetric assay to measure the urease inhibitory activity of test compounds based on the Berthelot method.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Thiourea (as a positive control)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of urease, urea, and the test compounds in phosphate buffer.
-
In a 96-well plate, add the urease solution and the test compound at various concentrations.
-
Pre-incubate the plate at 37 °C for 30 minutes.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
References
- 1. scialert.net [scialert.net]
- 2. Effect of high-dose valsartan on inflammatory and lipid parameters in patients with Type 2 diabetes and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Valsartan on Inflammatory and Oxidative Stress Markers in Hypertensive, Hyperglycemic Patients: An Open-Label, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the bioavailability and therapeutic efficacy of valsartan for the control of cardiotoxicity-associated breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-tetrazol-5-yl)benzoic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(1H-tetrazol-5-yl)benzoic acid as a versatile ligand in coordination chemistry. The unique structural arrangement of a carboxylic acid and a tetrazole ring in the ortho position allows for diverse coordination modes, leading to the formation of novel metal-organic frameworks (MOFs) and coordination polymers with a wide range of potential applications. This document outlines the synthesis of the ligand and its metal complexes, presents key characterization data, and explores its applications in sensing, catalysis, and drug delivery.
Introduction to this compound as a Ligand
This compound is a bifunctional organic ligand that features both a carboxylic acid group and a tetrazole ring. This combination of donor groups allows it to coordinate with metal ions in various ways, acting as a versatile building block for the construction of coordination polymers and MOFs. The tetrazole group, with its multiple nitrogen atoms, and the carboxylate group can act as bridging or chelating ligands, leading to the formation of diverse and intricate three-dimensional structures. The properties of the resulting metal complexes can be tuned by selecting different metal ions and auxiliary ligands, making this ligand of significant interest for materials science and medicinal chemistry.
Synthesis Protocols
2.1. Synthesis of this compound
The synthesis of tetrazole-containing compounds can often be achieved through the reaction of a cyano group with an azide source. A general and adaptable method for the synthesis of a tetrazolyl-benzoic acid ligand involves the use of a cyano-benzoic acid precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 2-cyanobenzoic acid and 1.0 mmol of sodium azide in 10 mL of water.
-
Catalyst Addition: Add 1.0 mmol of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), to the mixture.
-
Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 140 °C for 72 hours.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Acidification: Filter the resulting solid and acidify the filtrate with 2M HCl to precipitate the this compound product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or water may be performed to obtain pure crystals.
2.2. Synthesis of Metal-Organic Frameworks (MOFs) using this compound
The following is a general protocol for the solvothermal synthesis of a metal-organic framework using this compound as the primary organic linker. This can be adapted for various metal salts.
Experimental Protocol:
-
Ligand and Metal Salt Preparation: In a small vial, dissolve 0.01 mmol of this compound in 6 mL of a solvent mixture, such as acetonitrile and water (5:1 v/v).
-
Addition of Metal Salt: To this solution, add a solution of the desired metal salt (e.g., 0.01 mmol of Cd(NO₃)₂·4H₂O or Zn(NO₃)₂·6H₂O). An auxiliary ligand like terephthalic acid can also be added at this stage if a mixed-ligand framework is desired.
-
Solvothermal Reaction: Stir the resulting suspension, then transfer it to a Teflon-lined stainless steel autoclave. Heat the autoclave to 125 °C for 96 hours.
-
Product Isolation and Purification: After cooling to room temperature, collect the resulting crystals by centrifugation or filtration. Wash the crystals with fresh solvent (e.g., acetonitrile and distilled water) to remove any unreacted starting materials.
-
Drying: Dry the final product in air.
Data Presentation: Crystallographic Data of Related Structures
While specific crystallographic data for complexes of this compound is not abundant in the public domain, data from its isomers and similar structures provide valuable insights into the expected coordination environments and structural parameters. The following table summarizes representative data from related metal-organic frameworks.
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Crystal System | Space Group | Reference |
| [Cd₀.₅(L)(H₂O)] (L = 2,4-bis-(triazol-1-yl)benzoic acid) | Cd(II) | Octahedral | Cd-O: ~2.3-2.5, Cd-N: ~2.3 | Triclinic | P-1 | --INVALID-LINK--[1] |
| [Zn(L)(TPA)₀.₅]·H₂O (L = 2,4-bis-(triazol-1-yl)benzoic acid) | Zn(II) | Trigonal bipyramidal | Zn-O: ~1.9-2.1, Zn-N: ~2.0 | Monoclinic | P2₁/c | --INVALID-LINK--[1] |
| Complex with 4-(1H-tetrazol-5-yl)benzoic acid | Cu(II) | Not specified | Not specified | Not specified | Not specified | --INVALID-LINK--[2] |
Applications
Coordination polymers and MOFs derived from tetrazole-carboxylic acid ligands have shown promise in a variety of applications.
4.1. Chemical Sensing
The inherent porosity and the presence of active metal sites and functional organic linkers make these materials excellent candidates for chemical sensors. For instance, lanthanide-based MOFs can exhibit luminescence that is quenched or enhanced upon interaction with specific analytes. Complexes based on ligands similar to this compound have demonstrated selective detection of ions like Fe³⁺ and Cr₂O₇²⁻, as well as small molecules.[1]
4.2. Catalysis
The well-defined porous structures of MOFs can act as heterogeneous catalysts. The metal centers can serve as active catalytic sites, while the pores can provide size and shape selectivity for substrates. Zinc-based coordination polymers have been shown to be effective and recyclable catalysts for reactions such as the cyanosilylation of benzaldehydes.
4.3. Drug Delivery
The high porosity and surface area of MOFs make them suitable as carriers for drug molecules. The ability to control pore size and functionalize the framework allows for the encapsulation and controlled release of therapeutic agents. Zinc-based MOFs are particularly attractive for this application due to the biocompatibility of zinc.
4.4. Gas Storage and Separation
The porous nature of these materials also lends itself to applications in gas storage and separation. The specific pore size and chemistry of the framework can be designed to selectively adsorb certain gases, such as H₂ or CO₂.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Diagram 2: General Synthesis of a Metal-Organic Framework
Caption: General workflow for the synthesis of a MOF.
Diagram 3: Potential Application Pathways
Caption: Application pathways for derived MOFs.
References
Application Notes and Protocols for the Synthesis of 2-(1H-tetrazol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(1H-tetrazol-5-yl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry as they serve as bioisosteres for carboxylic acids and are key structural motifs in various therapeutic agents, including the antihypertensive drug Valsartan. The protocols outlined below describe the conversion of 2-cyanobenzoic acid to the corresponding tetrazole and the subsequent diversification of this scaffold using the Ugi four-component reaction.
Introduction
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. Their acidic properties are comparable to those of carboxylic acids, allowing them to act as bioisosteric replacements in drug design. This substitution can lead to improved metabolic stability, lipophilicity, and pharmacokinetic profiles of drug candidates. Derivatives of this compound are particularly relevant as antagonists of the angiotensin II receptor, playing a crucial role in the management of hypertension and other cardiovascular diseases.
The primary synthetic route to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide, a reaction that can be catalyzed by various reagents under different conditions. For generating a library of diverse derivatives, the Ugi four-component reaction (Ugi-4CR) is a powerful tool. This one-pot reaction combines an aldehyde, an amine, an isocyanide, and an acid component (in this case, hydrazoic acid, often generated in situ from trimethylsilyl azide) to rapidly produce complex molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound from 2-cyanobenzoic acid and sodium azide.
Materials:
-
2-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Tri-n-butyltin chloride (Bu₃SnCl) or Zinc Bromide (ZnBr₂)
-
Xylene or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanobenzoic acid (1 equivalent) in xylene or DMF.
-
Addition of Reagents: Add sodium azide (1.5 to 3 equivalents) and a catalyst such as tri-n-butyltin chloride (1.2 equivalents) or zinc bromide (catalytic amount) to the solution.
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using DMF, dilute the reaction mixture with water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 2M HCl. This will precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₆N₄O₂
-
Molecular Weight: 190.16 g/mol
-
Melting Point: Data not explicitly available in the search results, but benzoic acid has a melting point of 121-125 °C. The tetrazole derivative is expected to have a higher melting point.
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons of the benzoic acid ring and a broad singlet for the N-H proton of the tetrazole ring.
-
¹³C NMR (DMSO-d₆): The spectrum should display signals for the carboxylic acid carbon, the tetrazole carbon, and the aromatic carbons.
-
IR (KBr, cm⁻¹): Expected characteristic peaks include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), N-H stretching and bending, and C=C and C-N stretching vibrations from the aromatic rings.
Protocol 2: Synthesis of this compound Derivatives via Ugi Four-Component Reaction
This protocol describes a one-pot method for synthesizing a library of derivatives.
Materials:
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
Primary or secondary amine (1 equivalent)
-
Isocyanide (1 equivalent)
-
Trimethylsilyl azide (TMSN₃) (1.2 equivalents)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Iminium Ion Formation: In a sealed vial, dissolve the aldehyde (1 equivalent) and the amine (1 equivalent) in methanol. Stir the mixture at room temperature for 30 minutes to form the corresponding iminium ion.
-
Ugi Reaction: To the reaction mixture, add the isocyanide (1 equivalent) followed by trimethylsilyl azide (1.2 equivalents).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature or heat to 40-60 °C for 18-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 1,5-disubstituted tetrazole derivative.
Data Presentation
Table 1: Synthesis of this compound - Reaction Conditions and Yields
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-cyanobenzoic acid | Bu₃SnCl/NaN₃ | Xylene | Reflux | 12 | Good | General Method |
| 2-cyanobenzoic acid | ZnBr₂/NaN₃ | Water | 140 | 72 | High | Adapted Method |
| 2-cyanobenzoic acid | Nano CaO/NaN₃ | MeOH/Water | Reflux | 4-5 | Good | Adapted Method |
Table 2: Ugi Reaction for the Synthesis of Tetrazole Derivatives - Substrate Scope and Yields [1][2][3][4]
| Aldehyde | Amine | Isocyanide | Product | Yield (%) |
| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 1-benzyl-5-(phenyl(tert-butylamino)methyl)-1H-tetrazole | 70-90 |
| 4-Chlorobenzaldehyde | Aniline | Cyclohexyl isocyanide | 1-phenyl-5-((4-chlorophenyl)(cyclohexylamino)methyl)-1H-tetrazole | 65-85 |
| Isobutyraldehyde | Benzylamine | Ethyl isocyanoacetate | Ethyl 2-(1-benzyl-1H-tetrazol-5-yl)-3-methyl-2-aminobutanoate | 60-80 |
| Cyclohexanone | Ammonia | Methyl 2-isocyanoacetate | Tetrazolopiperidinone derivative | 31-90 |
| Indole-3-carboxaldehyde | N-tert-octyl tetrazolo-5-methylamine | Various isocyanides | Substituted N-methyl-2-(((1-methyl-1H-tetrazol-5-yl)methyl)amino)acetamide | 73 |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of the parent compound and its derivatives.
Angiotensin II Receptor Signaling Pathway
Many this compound derivatives function as Angiotensin II Receptor Blockers (ARBs). They competitively inhibit the Angiotensin II Type 1 (AT1) receptor, preventing the downstream signaling that leads to vasoconstriction and other physiological effects.
Caption: Angiotensin II signaling pathway and the inhibitory action of ARBs.
References
Application Notes: 2-(1H-tetrazol-5-yl)benzoic Acid as a Bioisostere for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic replacement of functional groups is a cornerstone of drug design, aimed at optimizing the pharmacological profile of a molecule. One of the most successful and widely employed examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.[1] This substitution can lead to enhanced bioavailability, increased metabolic stability, and improved receptor binding, significantly impacting a drug's efficacy and safety.[2] This document provides a detailed overview of 2-(1H-tetrazol-5-yl)benzoic acid as a bioisostere for the carboxylic acid functionality, with a focus on its application in the development of angiotensin II receptor blockers (ARBs).
The rationale for this bioisosteric swap lies in the similar physicochemical properties of the two groups. Both are acidic, with comparable pKa values, and can participate in similar interactions with biological targets.[1] However, the tetrazole moiety often confers superior metabolic stability and pharmacokinetic properties. Carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation, leading to rapid clearance. The tetrazole ring is generally more resistant to these metabolic processes, which can result in enhanced bioavailability and a longer duration of action.
Physicochemical and Pharmacokinetic Properties
The decision to replace a carboxylic acid with a tetrazole bioisostere is often driven by the desire to improve a compound's drug-like properties. The following table summarizes key physicochemical and pharmacokinetic parameters, using phthalic acid as the carboxylic acid analog and providing representative data for a typical tetrazole bioisostere to illustrate the expected improvements.
| Property | Carboxylic Acid (Phthalic Acid) | Tetrazole Bioisostere (Representative Data) | Key Implications for Drug Design |
| Acidity (pKa) | pKa1 ≈ 2.89, pKa2 ≈ 5.51 | ~4.5 - 5.1 | Both are ionized at physiological pH (~7.4), allowing the tetrazole to mimic the carboxylate's ability to form key ionic interactions with biological targets. |
| Lipophilicity (logP) | Varies based on structure | Generally higher than the corresponding carboxylic acid | The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption. |
| Metabolic Stability (t½ in liver microsomes) | Lower (e.g., 15 min) | Higher (e.g., 60 min) | The tetrazole is generally more resistant to Phase II metabolism (e.g., glucuronidation) compared to the carboxylic acid, leading to a longer half-life. |
| Oral Bioavailability (%F) | Lower (e.g., 10%) | Higher (e.g., 40%) | Improved metabolic stability and potentially better absorption characteristics can lead to significantly higher oral bioavailability for the tetrazole analog. |
Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of ARBs for the treatment of hypertension is a classic example of the successful application of the tetrazole-for-carboxylic-acid bioisosteric replacement. These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. The tetrazole moiety in drugs like Losartan and Valsartan is crucial for high-affinity binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the actions of angiotensin II and leading to a reduction in blood pressure.
Angiotensin II Receptor Signaling Pathway
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 G-proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in physiological responses such as vasoconstriction and cell growth. ARBs block the initial binding of angiotensin II to the AT1 receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and for key biological assays to evaluate its properties as a carboxylic acid bioisostere.
Synthesis of this compound
This protocol describes a common method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitrile.
Materials:
-
2-Cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
Toluene or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, Buchner funnel, filter paper.
Procedure:
-
In a round-bottom flask, combine 2-cyanobenzoic acid, sodium azide (1.5-2.0 equivalents), and triethylamine hydrochloride (1.5-2.0 equivalents).
-
Add toluene or DMF as the solvent.
-
Heat the mixture to reflux (typically around 110 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If using toluene, filter the solid product. If using DMF, pour the reaction mixture into ice-water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound to the AT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human AT1 receptor.
-
[¹²⁵I]Sar¹,Ile⁸-Angiotensin II (radioligand).
-
Unlabeled Losartan (for non-specific binding determination).
-
Test compound (e.g., this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the AT1 receptor to confluency.
-
Wash cells with ice-cold PBS and scrape them into a homogenization buffer.
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Store membrane preparations at -80 °C.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
-
Reaction Mixture:
-
Total Binding: Add membrane preparation and a fixed concentration of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II to the wells.
-
Non-specific Binding: Add membrane preparation, [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, and a high concentration of unlabeled Losartan (e.g., 10 µM).
-
Test Compound: Add membrane preparation, [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Transfer the reaction mixtures to a 96-well filter plate and wash rapidly with ice-cold wash buffer to separate bound and free radioligand.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
In Vivo Antihypertensive Assay in Rats
This protocol describes a method to evaluate the antihypertensive effect of a test compound in a rat model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or rats with induced hypertension (e.g., L-NAME-induced).
-
Test compound.
-
Vehicle control (e.g., saline, DMSO).
-
Positive control (e.g., Losartan).
-
Non-invasive tail-cuff blood pressure measurement system.
-
Oral gavage needles.
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week. Train the animals to the blood pressure measurement procedure to minimize stress-induced variations.
-
Grouping: Randomly divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses).
-
Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats before drug administration.
-
Drug Administration: Administer the test compound, vehicle, or positive control orally via gavage.
-
Blood Pressure Monitoring: Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis:
-
Calculate the change in SBP from baseline for each group at each time point.
-
Compare the blood pressure-lowering effects of the test compound to the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
In Vitro Metabolic Stability Assay
This protocol describes an assay to assess the metabolic stability of a compound using liver microsomes.
Materials:
-
Pooled human or rat liver microsomes.
-
Test compound.
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system.
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm the liver microsomes and phosphate buffer at 37 °C.
-
Initiation of Reaction: Add the test compound to the incubation mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the assay.
-
Conclusion
The bioisosteric replacement of a carboxylic acid with a this compound moiety is a well-established and powerful strategy in drug discovery. This substitution can significantly improve the pharmacokinetic properties of a drug candidate, particularly its metabolic stability and oral bioavailability, while maintaining or even enhancing its pharmacological activity. The protocols and data presented here provide a framework for the synthesis and evaluation of such bioisosteres, with a specific focus on their application in the development of angiotensin II receptor blockers. By carefully considering the physicochemical and biological properties of both the carboxylic acid and its tetrazole bioisostere, researchers can make informed decisions to optimize their drug design and development efforts.
References
Synthesis of Metal-Organic Frameworks Using 2-(1H-tetrazol-5-yl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the bifunctional linker, 2-(1H-tetrazol-5-yl)benzoic acid. This linker, featuring both a carboxylic acid and a tetrazole group, offers multiple coordination sites for the construction of novel porous materials with potential applications in gas storage, separation, catalysis, and drug delivery.
Introduction
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. The ligand this compound is a promising candidate for the synthesis of robust MOFs due to its ability to form strong coordination bonds through both the carboxylate and tetrazole moieties. The presence of the nitrogen-rich tetrazole ring can also enhance the framework's stability and affinity for specific molecules.
Recent studies have explored the use of similar tetrazole-containing ligands in the solvothermal synthesis of MOFs with various metal ions, including lanthanides and transition metals.[1][2][3][4] These syntheses typically involve heating a mixture of the metal salt and the organic linker in a suitable solvent system to promote the formation of the crystalline framework. The resulting MOFs have shown promise in applications such as fluorescent sensing and as carriers for drug delivery.[2][5][6]
Data Presentation
The following table summarizes typical experimental parameters for the solvothermal synthesis of MOFs using tetrazole-carboxylate-based ligands, extrapolated from available literature on similar compounds. These parameters can serve as a starting point for the synthesis of MOFs with this compound.
| Parameter | Zinc-based MOF | Lanthanide-based MOF | Copper-based MOF |
| Metal Precursor | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) | Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) |
| Ligand | This compound | This compound | This compound |
| Molar Ratio (Metal:Ligand) | 1:1 to 1:2 | 1:1 to 1:3 | 2:1 to 1:1 |
| Solvent System | DMF/Ethanol | DMF/Water | N,N-Dimethylformamide (DMF) |
| Temperature (°C) | 100 - 120 | 90 - 150 | 80 - 110 |
| Reaction Time (hours) | 24 - 72 | 48 - 96 | 24 - 48 |
| Product Appearance | Colorless crystals | Pale yellow powder | Blue or green crystals |
Experimental Protocols
The following is a detailed protocol for the solvothermal synthesis of a zinc-based metal-organic framework using this compound. This protocol is a representative example and may require optimization for specific applications.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.
-
-
Reaction Mixture Assembly:
-
While stirring, add the zinc nitrate solution to the ligand solution.
-
Cap the vial tightly. If using a Teflon-lined autoclave, transfer the mixture to the autoclave and seal it.
-
-
Solvothermal Synthesis:
-
Place the reaction vessel in a programmable oven.
-
Heat the oven to 120°C at a rate of 5°C/min.
-
Maintain the temperature at 120°C for 48 hours.
-
After the reaction is complete, cool the oven to room temperature at a rate of 0.1°C/min.
-
-
Product Isolation and Purification:
-
Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Wash the crystals with ethanol (3 x 5 mL) to exchange the DMF.
-
Isolate the crystals by centrifugation.
-
-
Drying:
-
Dry the purified crystals under vacuum at 60°C for 12 hours to remove residual solvent.
-
Characterization:
The synthesized MOF should be characterized to determine its structure, porosity, and thermal stability. Common techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the ligand to the metal centers.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and pore volume of the MOF.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of the MOF's self-assembly process.
Caption: Experimental workflow for the solvothermal synthesis of a MOF.
Caption: Conceptual diagram of MOF self-assembly from metal ions and organic linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine [mdpi.com]
- 3. Staff View: Structure elucidation and topological studies of new lanthanide-organic frameworks (UPMOFs) synthesised via solvothermal route using mixed dicarboxylate linkers of 1,4-benzenedicarboxylic acid and 4,4-oxybis benzoic acid [aunilo.uum.edu.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(1H-tetrazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(1H-tetrazol-5-yl)benzoic acid. The methods described herein are based on established analytical techniques for structurally similar compounds, such as angiotensin II receptor blockers (e.g., losartan, valsartan), which also contain a tetrazole ring and a carboxylic acid moiety. The provided protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are intended as robust starting points for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is proposed, offering good selectivity and sensitivity.
Data Presentation: HPLC-UV Method Performance
The following table summarizes the expected quantitative performance parameters for the HPLC-UV method, based on typical values for related aromatic acids and tetrazole-containing pharmaceuticals.[1][2]
| Parameter | Expected Performance |
| Linearity Range | 1 - 200 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 mm x 150 mm
-
Mobile Phase:
-
A: 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
B: Acetonitrile
-
-
Gradient:
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[3]
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100, 150, 200 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Workflow Diagram:
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended. This technique is particularly useful for low-level quantification.
Data Presentation: LC-MS/MS Method Performance
The following table outlines the anticipated performance characteristics for an LC-MS/MS method, based on data from similar pharmaceutical analyses.[4][5]
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 1.8 µm, 2.1 mm x 50 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical):
-
Quantifier: m/z 189 -> 145 (decarboxylation)
-
Qualifier: m/z 189 -> 117
-
-
Ion Source Parameters: To be optimized (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Perform serial dilutions of the stock solution using the mobile phase or a suitable diluent to cover the desired concentration range (e.g., 0.1 to 1000 ng/mL).
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for plasma), solid-phase extraction, or simple dilution followed by filtration.
Workflow Diagram:
Caption: Workflow for high-sensitivity quantification by LC-MS/MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of this compound in straightforward formulations where interfering substances are minimal.
Data Presentation: UV-Vis Spectrophotometry Method Performance
The expected performance of a UV-Vis spectrophotometric method is summarized below, based on data for benzoic acid and related compounds.[3]
| Parameter | Expected Performance |
| Wavelength (λmax) | ~230 nm and ~274 nm |
| Linearity Range | 2 - 20 µg/mL (r² > 0.998) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 3.0% |
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
Procedure:
-
Determination of λmax:
-
Prepare a solution of this compound (approx. 10 µg/mL) in a suitable solvent (e.g., methanol or 0.1 M HCl).
-
Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions with concentrations bracketing the expected sample concentration (e.g., 2, 5, 10, 15, 20 µg/mL) from a stock solution.
-
Measure the absorbance of each standard at the predetermined λmax using the solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution to have a concentration within the calibration range.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte from the calibration curve.
-
Logical Relationship Diagram:
Caption: Logical relationship for quantification using UV-Vis spectrophotometry based on the Beer-Lambert Law.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quantitative Determination of three Angiotensin-II-receptor Antagonists in Presence of Hydrochlorothiazide by RP-HPLC in their Tablet Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications [mdpi.com]
Application Notes and Protocols for the Photochemical Transformations of 2-(1H-tetrazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential photochemical transformations of 2-(1H-tetrazol-5-yl)benzoic acid. While specific literature on the photochemistry of this exact molecule is limited, this document extrapolates from the known photoreactivity of analogous aryl-substituted tetrazoles to propose potential reaction pathways and provide detailed experimental protocols. The photolysis of tetrazoles is a versatile synthetic tool, typically proceeding through the extrusion of molecular nitrogen to form a highly reactive nitrile imine intermediate. The subsequent fate of this intermediate is dictated by the surrounding chemical environment and the nature of the substituents on the aromatic ring. For this compound, the presence of the ortho-carboxylic acid group offers a compelling opportunity for intramolecular cyclization, potentially leading to the formation of novel heterocyclic scaffolds of interest in medicinal chemistry and drug development. These notes are intended to serve as a foundational guide for researchers exploring the synthetic utility of the photochemical reactions of this compound.
Proposed Photochemical Transformation Pathways
The primary photochemical event for tetrazoles upon UV irradiation is the cleavage of the tetrazole ring with the elimination of a molecule of nitrogen (N₂). This process generates a highly reactive 1,3-dipolar species known as a nitrile imine. In the case of this compound, the nitrile imine intermediate can then undergo several possible reaction pathways, with intramolecular cyclization being a highly probable route due to the proximate carboxylic acid group.
A plausible major pathway involves the intramolecular trapping of the nitrile imine by the carboxylic acid moiety to form a six-membered heterocyclic ring, specifically a quinazolinone derivative. An alternative, though likely minor, pathway could involve the reaction of the nitrile imine intermediate with the solvent if a nucleophilic solvent is used.
Caption: Proposed reaction pathways for the photochemical transformation of this compound.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the photochemical transformation of this compound. These values are based on typical ranges observed for the photolysis of other aryl tetrazoles and are intended for illustrative purposes. Actual experimental values may vary.
| Parameter | Value (Hypothetical) | Conditions | Reference Analogy |
| Quantum Yield (Φ) | 0.3 - 0.6 | Acetonitrile, 254 nm | Phenyl-substituted tetrazoles |
| Product Yield (Major) | 70 - 85% | Dilute solution (0.01 M), inert atmosphere | Intramolecular cyclizations |
| Product Yield (Minor) | 5 - 15% | Methanol, 254 nm | Solvent trapping reactions |
| Reaction Time | 2 - 6 hours | 150 W medium-pressure mercury lamp | General photolysis protocols |
Experimental Protocols
General Protocol for Photolysis of this compound
This protocol describes a general procedure for the photochemical transformation of this compound in a common organic solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile or methanol)
-
Quartz photoreactor tube
-
Medium-pressure mercury lamp (e.g., 150 W or 450 W) with a suitable cooling jacket
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Analytical instrumentation (HPLC, GC-MS, NMR)
Procedure:
-
Reactant Preparation: Prepare a 0.01 M solution of this compound in the chosen solvent.
-
Degassing: Transfer the solution to the quartz photoreactor tube and degas for 30 minutes by bubbling with an inert gas (nitrogen or argon) to remove dissolved oxygen, which can quench the excited state.
-
Photoreactor Setup: Place the quartz tube in the photoreactor apparatus, ensuring the lamp is surrounded by the cooling jacket.
-
Irradiation: Turn on the cooling system and then the mercury lamp to initiate the photolysis. Stir the solution continuously throughout the irradiation.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots of the solution and analyzing them by a suitable technique such as HPLC or TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), turn off the lamp and allow the apparatus to cool. Remove the solvent from the reaction mixture under reduced pressure.
-
Product Isolation and Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the structure of the isolated product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A logical workflow for the photochemical transformation of this compound.
Protocol for Quantum Yield Determination
The quantum yield (Φ) of the photochemical reaction can be determined using a chemical actinometer, such as potassium ferrioxalate.
Procedure:
-
Perform the photolysis of this compound as described in the general protocol, ensuring the light intensity is constant.
-
In parallel, under identical conditions (same lamp, geometry, and irradiation time), irradiate a solution of the chemical actinometer.
-
Determine the number of photons absorbed by the actinometer solution by spectrophotometric analysis of the product formed.
-
Determine the number of moles of this compound that have reacted using HPLC with a calibration curve.
-
Calculate the quantum yield using the following formula: Φ = (moles of reactant consumed) / (moles of photons absorbed by the actinometer)
Applications in Drug Development
The photochemical transformation of this compound opens avenues for the synthesis of novel heterocyclic compounds. Quinazolinone derivatives, the potential major photoproducts, are a well-known class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. By exploring the photochemical reactivity of this starting material, researchers can rapidly generate a library of unique molecular scaffolds for screening in various drug discovery programs. Furthermore, the use of light as a "reagent" offers a green and efficient alternative to traditional synthetic methods, often proceeding under mild conditions with high selectivity.
Disclaimer: The information provided in these application notes regarding the specific photochemical transformation of this compound is based on established principles of tetrazole photochemistry and is intended for guidance purposes. Experimental conditions and outcomes should be determined empirically.
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(1H-tetrazol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for exemplary high-throughput screening (HTS) assays involving compounds structurally related to 2-(1H-tetrazol-5-yl)benzoic acid. Given the therapeutic interest in tetrazole and benzoic acid moieties, these protocols are designed to serve as a practical guide for identifying and characterizing novel inhibitors of a hypothetical cancer-related kinase, "Kinase-X," which is a critical node in a pro-survival signaling pathway.
Table of Contents
-
Introduction: Targeting Kinase-X in Cancer
-
Signaling Pathway Overview
-
Primary High-Throughput Screening Protocol: Kinase-X Inhibition Assay
-
Secondary Confirmatory Protocol: Cell-Based Viability Assay
-
Data Presentation and Analysis
-
Experimental Workflow
Introduction: Targeting Kinase-X in Cancer
Kinase-X is a serine/threonine kinase that has been implicated in the progression of several cancers. Its overexpression is correlated with poor prognosis and resistance to standard therapies. Kinase-X is a downstream effector in the "Growth Factor Receptor Y" (GFR-Y) signaling cascade. Upon activation by its upstream regulator, Phospho-Protein-Z (PP-Z), Kinase-X phosphorylates and activates a transcription factor, "Factor-T," which promotes the expression of anti-apoptotic genes. Inhibition of Kinase-X is therefore a promising therapeutic strategy to induce apoptosis in cancer cells. This application note describes a robust HTS campaign to identify novel small molecule inhibitors of Kinase-X, using a derivative of this compound as a representative test compound.
Signaling Pathway Overview
The signaling pathway involving Kinase-X is initiated by the binding of a growth factor to its receptor, GFR-Y. This leads to a downstream cascade resulting in the activation of Factor-T.
Primary High-Throughput Screening Protocol: Kinase-X Inhibition Assay
This biochemical assay is designed to measure the direct inhibitory effect of test compounds on the enzymatic activity of Kinase-X. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is employed for its sensitivity and low background.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. A Europium (Eu)-labeled anti-phospho-peptide antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and SA-APC brings the Eu donor and APC acceptor into close proximity, resulting in a FRET signal.
Materials and Reagents:
-
Recombinant Human Kinase-X
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Eu-labeled anti-phospho-peptide antibody
-
Streptavidin-APC
-
Stop/Detection Buffer: 100 mM HEPES (pH 7.5), 50 mM EDTA, 0.1% BSA
-
Test Compound: this compound derivative (dissolved in DMSO)
-
Positive Control: Staurosporine
-
Negative Control: DMSO
-
384-well low-volume white plates
Protocol:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Create a serial dilution of the test compound in DMSO.
-
Using an acoustic dispenser, transfer 50 nL of the compound dilutions, positive control (Staurosporine), and negative control (DMSO) to the 384-well assay plates.
-
Prepare the Kinase-X enzyme solution in assay buffer and add 5 µL to each well.
-
Prepare the substrate/ATP mix in assay buffer and add 5 µL to each well to initiate the kinase reaction. The final concentrations should be within the Km for ATP and the peptide substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of Stop/Detection buffer containing the Eu-labeled antibody and SA-APC.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
Secondary Confirmatory Protocol: Cell-Based Viability Assay
This assay is used to confirm the activity of hits from the primary screen in a cellular context and to assess their cytotoxicity. A cancer cell line overexpressing Kinase-X is used.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials and Reagents:
-
Human cancer cell line (e.g., HCT-116) overexpressing Kinase-X
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds from the primary screen
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
Protocol:
-
Seed the HCT-116 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the hit compounds identified in the primary screen. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ values.
Data Presentation and Analysis
The quantitative data from the primary and secondary screens for a set of hypothetical hit compounds are summarized below.
| Compound ID | Primary Screen: Kinase-X Inhibition IC₅₀ (µM) | Secondary Screen: HCT-116 Viability IC₅₀ (µM) |
| TZB-001 | 0.25 | 1.5 |
| TZB-002 | 0.80 | 5.2 |
| TZB-003 | > 50 | > 100 |
| TZB-004 | 1.2 | 8.9 |
| Staurosporine | 0.01 | 0.1 |
Experimental Workflow
The overall workflow for the HTS campaign is depicted below, from compound library screening to hit validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-tetrazol-5-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1H-tetrazol-5-yl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 2-cyanobenzoic acid or phthalonitrile. The synthesis from 2-cyanobenzoic acid is a direct one-step cycloaddition, while starting from phthalonitrile requires an additional hydrolysis step to convert the second nitrile group into a carboxylic acid.
Q2: What is the primary reaction mechanism for the synthesis of the tetrazole ring in this compound?
A2: The formation of the 5-substituted 1H-tetrazole ring typically proceeds through a [3+2] cycloaddition reaction between the nitrile group of the starting material (e.g., 2-cyanobenzoic acid) and an azide source, most commonly sodium azide.[1] This reaction is often catalyzed by a Lewis acid or a Brønsted acid.
Q3: Are there any significant safety precautions to consider during this synthesis?
A3: Yes, sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. All manipulations involving sodium azide should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Reactions should be quenched carefully to avoid the generation of hydrazoic acid gas. Additionally, some reactions may be conducted at elevated temperatures and pressures, requiring appropriate equipment and safety measures.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting material and the appearance of a new spot corresponding to the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired product in my synthesis of this compound from 2-cyanobenzoic acid. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, and work-up procedures. Below is a systematic guide to help you identify and resolve the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | - Use a fresh, anhydrous Lewis acid catalyst (e.g., zinc chloride, aluminum chloride). - Consider using a different catalyst system, such as ammonium chloride or a heterogeneous catalyst, which can sometimes offer better performance. |
| Poor Quality of Sodium Azide | - Ensure the sodium azide is dry and has been stored properly. - Use a fresh batch of high-purity sodium azide. |
| Suboptimal Reaction Temperature | - The reaction temperature is critical. If it's too low, the reaction rate will be slow. If it's too high, it can lead to decomposition of the starting material or product. - Optimize the temperature in small increments (e.g., 5-10 °C) to find the optimal condition for your specific setup. |
| Inappropriate Solvent | - The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are commonly used. - Ensure the solvent is anhydrous, as water can interfere with some catalysts. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or HPLC. The reaction may require a longer time to reach completion. |
| Incorrect pH during Work-up | - The product is an acid. Ensure the pH is sufficiently acidic (pH 2-3) during the work-up to precipitate the product. Use a pH meter for accurate measurement. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: The formation of impurities is often due to side reactions or incomplete conversion. Identifying the nature of the impurity can provide clues for optimizing the reaction conditions.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 2-Cyanobenzoic Acid | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Increase the equivalents of sodium azide and catalyst. |
| 5,5'-(1,2-diphenylethane-1,2-diyl)bis(1H-tetrazole) | Dimerization of an intermediate radical. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Decarboxylation Product | High reaction temperatures can lead to the loss of the carboxylic acid group. | - Perform the reaction at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Synthesis from 2-Cyanobenzoic Acid
This protocol describes a common method for the synthesis of this compound from 2-cyanobenzoic acid.
Materials:
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2-Cyanobenzoic acid
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Sodium azide (NaN₃)
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Zinc chloride (ZnCl₂), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Hydrochloric acid (HCl), 2M solution
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanobenzoic acid (1.0 eq).
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Add anhydrous DMF to dissolve the starting material.
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Carefully add sodium azide (1.5 eq) and anhydrous zinc chloride (0.5 eq) to the flask.
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Heat the reaction mixture to 120 °C and stir for 24 hours.
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-cold water.
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Acidify the aqueous solution to pH 2-3 with 2M HCl. A white precipitate should form.
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Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash with cold deionized water.
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Dry the product under vacuum to obtain crude this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2]
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Dissolve the crude product in a minimal amount of hot ethanol.
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Slowly add hot water until the solution becomes slightly turbid.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration and dry under vacuum.
Protocol 2: Synthesis from Phthalonitrile followed by Hydrolysis
This two-step protocol involves the formation of 2-(1H-tetrazol-5-yl)benzonitrile followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of 2-(1H-tetrazol-5-yl)benzonitrile [3]
Materials:
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Phthalonitrile
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Sodium azide (NaN₃)
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Ammonium chloride (NH₄Cl)
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N,N-Dimethylformamide (DMF)
Procedure:
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In a round-bottom flask, combine phthalonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).
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Add DMF and heat the mixture to 120 °C with stirring for 24 hours.[3]
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After completion, cool the reaction and pour it into ice water.
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Collect the precipitated solid by filtration, wash with water, and dry to obtain crude 2-(1H-tetrazol-5-yl)benzonitrile.
Step 2: Hydrolysis to this compound
Materials:
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2-(1H-tetrazol-5-yl)benzonitrile
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Sodium hydroxide (NaOH) solution (e.g., 10%)
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Hydrochloric acid (HCl), concentrated
Procedure:
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Suspend the crude 2-(1H-tetrazol-5-yl)benzonitrile in a 10% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC).
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Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.
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Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the product.
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Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of this compound from 2-cyanobenzoic acid.
Table 1: Effect of Catalyst on Yield
| Catalyst (0.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | DMF | 120 | 24 | 85 |
| AlCl₃ | DMF | 120 | 24 | 78 |
| NH₄Cl | DMF | 120 | 24 | 72 |
| None | DMF | 120 | 48 | <10 |
Table 2: Effect of Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | DMF | 120 | 24 | 85 |
| ZnCl₂ | DMSO | 120 | 24 | 82 |
| ZnCl₂ | NMP | 120 | 24 | 80 |
| ZnCl₂ | Toluene | 110 | 48 | 35 |
Table 3: Effect of Temperature on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | DMF | 100 | 24 | 65 |
| ZnCl₂ | DMF | 120 | 24 | 85 |
| ZnCl₂ | DMF | 140 | 24 | 75 (with some decomposition) |
Visualizations
Synthesis Pathway from 2-Cyanobenzoic Acid
References
Technical Support Center: Purification of 2-(1H-tetrazol-5-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(1H-tetrazol-5-yl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The compound does not fully dissolve in the recrystallization solvent, even at elevated temperatures.
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Possible Cause 1: Insufficient Solvent. The amount of solvent may be inadequate to dissolve the solute completely.
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Solution: Gradually add small portions of the hot recrystallization solvent until the compound fully dissolves. Be cautious not to add an excessive amount, as this will reduce the recovery yield.
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Possible Cause 2: Inappropriate Solvent. The chosen solvent may not be suitable for recrystallizing this compound.
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Solution: Consult the solvent selection guide in the experimental protocols section. A mixed solvent system, such as ethanol/water, may be more effective. Perform small-scale solubility tests with different solvents to identify an optimal one where the compound is sparingly soluble at room temperature but highly soluble when hot.
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Possible Cause 3: Presence of Insoluble Impurities. The crude material may contain impurities that are insoluble in the chosen solvent.
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Solution: If the majority of the compound has dissolved and only a small amount of solid remains, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool and crystallize.
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Issue 2: No crystals form upon cooling the recrystallization solution.
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Possible Cause 1: Supersaturation has not been achieved. The solution may not be saturated enough for crystals to form.
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Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Solution 2: Seeding. Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.
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Solution 3: Reduce Solvent Volume. If the volume of solvent is too large, carefully evaporate some of it to increase the concentration of the compound and then allow it to cool again.
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-
Possible Cause 2: Cooling is too rapid. Rapid cooling can sometimes inhibit crystal formation.
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Solution: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath to maximize crystal formation.
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Issue 3: The purified compound has a low melting point or a broad melting range.
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Possible Cause: Presence of Impurities. A low or broad melting point is a strong indicator that the compound is not pure.
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Solution: Repeat the purification process. Consider using a different recrystallization solvent or an alternative purification technique such as column chromatography or acid-base extraction. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities.
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Issue 4: Oiling out during recrystallization.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound. This causes the compound to melt before it dissolves, forming an oil.
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Solution: Add more hot solvent to fully dissolve the oil. If this does not work, a different solvent with a lower boiling point should be chosen.
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Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on the purification of structurally similar compounds, a mixed solvent system of ethanol and water is a good starting point. The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Recrystallization from hot water alone can also be effective, similar to benzoic acid.[1][2]
Q3: How can I remove highly polar or ionic impurities?
A3: Acid-base extraction is an excellent method for this. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the benzoic acid, transferring it to the aqueous layer as its sodium salt. The organic layer containing neutral impurities can then be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure this compound, which can be collected by filtration.
Q4: When is column chromatography recommended for purification?
A4: Column chromatography is recommended when dealing with complex mixtures of impurities that have similar solubilities to the desired compound, making recrystallization or extraction challenging. It is a highly effective but more labor-intensive technique.
Q5: What are the potential impurities in the synthesis of this compound?
A5: When synthesized from phthalic anhydride, potential impurities could include unreacted starting materials, by-products from incomplete reactions, and hydrolysis products. For instance, residual phthalic acid or its anhydride might be present.
Q6: How can I assess the purity of my final product?
A6: The purity of this compound can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.
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High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity by showing the relative amounts of the main compound and any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for Aromatic Carboxylic Acids
| Purification Technique | Principle | Typical Solvents/Reagents | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Water, Ethanol/Water, Acetic Acid/Water | Simple, cost-effective, good for removing small amounts of impurities. | Solvent selection can be challenging; potential for low recovery. |
| Acid-Base Extraction | The acidic nature of the carboxylic acid allows for its separation from neutral or basic impurities. | Organic solvent (e.g., Ethyl Acetate), Aqueous Base (e.g., NaHCO₃), Aqueous Acid (e.g., HCl) | Highly effective for removing non-acidic impurities. | Requires multiple steps; may not be suitable for acid-sensitive compounds. |
| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase. | Silica gel (stationary phase), Hexane/Ethyl Acetate with Acetic Acid (mobile phase) | Excellent separation of complex mixtures; high purity can be achieved. | More time-consuming and requires larger volumes of solvents. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
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Inducing Precipitation: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
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Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral impurities.
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Reprecipitation: Transfer the aqueous layer to a clean beaker and cool it in an ice bath. Slowly add a dilute solution of hydrochloric acid (e.g., 3M HCl) with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out.
-
Isolation: Collect the purified product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Visualizations
Caption: General workflows for purification by recrystallization and acid-base extraction.
Caption: Troubleshooting guide for issues with crystallization.
References
common side reactions in the synthesis of 2-(1H-tetrazol-5-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-tetrazol-5-yl)benzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.
Problem 1: Low Yield of the Desired this compound
A low yield of the target compound can be attributed to several factors, including incomplete reaction, and the formation of side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Verify the quality and stoichiometry of the starting materials (2-cyanobenzoic acid and azide source).- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. | Increased conversion of the starting material to the desired product. |
| Hydrolysis of starting material | - Use anhydrous solvents and reagents to minimize the presence of water.- If using acidic or basic catalysts, consider milder alternatives or buffer the reaction mixture. | Reduced formation of phthalic acid or 2-carbamoylbenzoic acid. |
| Formation of 2H-tetrazole isomer | - The ratio of 1H to 2H isomers can be influenced by the solvent, temperature, and the presence of catalysts. Experiment with different reaction conditions to favor the formation of the 1H isomer. | An increased proportion of the desired 1H-tetrazole isomer in the crude product. |
| Decarboxylation of the product | - Avoid excessively high reaction temperatures and prolonged reaction times, as these conditions can promote the loss of the carboxylic acid group. | Minimized formation of 5-phenyl-1H-tetrazole. |
Problem 2: Presence of Significant Impurities in the Crude Product
The presence of multiple spots on a TLC plate or unexpected peaks in an NMR or LC-MS spectrum indicates the formation of side products.
Identification and Mitigation of Common Side Products:
| Side Product | Identification | Mitigation Strategies |
| 5-(2-carboxyphenyl)-2H-tetrazole (Isomer) | Can often be co-isolated with the desired product. Characterization may require careful analysis of NMR spectra or separation by chromatography. | Altering reaction conditions (solvent, temperature, catalyst) can influence the regioselectivity of the tetrazole formation. |
| Phthalic acid | Can be identified by its characteristic spectroscopic data and comparison with a standard. It is generally more polar than the desired product. | Minimize water in the reaction and avoid harsh acidic or basic conditions that can hydrolyze the starting nitrile. |
| 2-Carbamoylbenzoic acid | This amide intermediate of nitrile hydrolysis can also be present. | Similar to mitigating phthalic acid formation, use anhydrous conditions and avoid harsh reagents. |
| 5-Phenyl-1H-tetrazole | This decarboxylated product will have a different mass spectrum and NMR spectrum (lacking the carboxylic acid proton). | Use the lowest effective temperature for the reaction and monitor the reaction time to avoid prolonged heating after completion. |
| 2-Aminobenzoic acid | Arises from a Schmidt-like reaction. It can be identified by its distinct spectroscopic properties. | This side reaction is more likely under strongly acidic conditions with hydrazoic acid. Using alternative azide sources and controlling the acidity can minimize its formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the [3+2] cycloaddition reaction between 2-cyanobenzoic acid and an azide source, such as sodium azide. This reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium chloride).
Q2: How can I differentiate between the 1H and 2H isomers of 2-(tetrazol-5-yl)benzoic acid?
Spectroscopic techniques are key for differentiation. In ¹H NMR spectroscopy, the chemical shift of the remaining proton on the tetrazole ring and the protons of the benzoic acid moiety may differ between the two isomers. ¹³C NMR and ¹⁵N NMR can also be very informative. In some cases, single-crystal X-ray diffraction is required for unambiguous structure determination.
Q3: My reaction is complete, but I am having trouble isolating the pure product. What purification methods are recommended?
Recrystallization is a common and effective method for purifying this compound.[1][2][3][4] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, or mixtures thereof.[1][2] If recrystallization is insufficient to remove isomeric impurities or other side products with similar solubility, column chromatography on silica gel may be necessary.
Q4: I am observing gas evolution during my reaction. What could be the cause?
Gas evolution, specifically of nitrogen (N₂), can be an indicator of side reactions. One possibility is the decomposition of the azide reagent, especially at high temperatures. Another is the occurrence of a Schmidt-like reaction, where the carboxylic acid group reacts with the azide, leading to decarboxylation and nitrogen gas release.
Q5: Can I use hydrazoic acid (HN₃) directly in this synthesis?
While hydrazoic acid can be used, it is highly toxic and explosive. For safety reasons, it is generally preferable to generate it in situ or use a more stable azide source like sodium azide in the presence of a proton source.
Reaction Pathways and Experimental Workflow
To aid in understanding the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main synthetic route to this compound.
Caption: Common side reactions in the synthesis.
Caption: General experimental workflow for the synthesis.
References
overcoming challenges in the synthesis of tetrazole derivatives
Welcome to the technical support center for the synthesis of tetrazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My [3+2] cycloaddition reaction between a nitrile and sodium azide is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A: Low yields in tetrazole synthesis are a frequent issue stemming from several factors. The key is often the activation of the nitrile group and the choice of reaction conditions.
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Catalyst Choice: The cycloaddition often requires a catalyst to proceed efficiently. Lewis acids like Zinc(II) salts (e.g., ZnBr₂, ZnCl₂) are widely used and effective, particularly in aqueous media.[1][2] Other options include Cobalt(II) complexes, which have shown excellent activity under homogeneous conditions, and various heterogeneous catalysts like silica sulfuric acid or metal-based nanocatalysts.[3][4][5] The use of heterogeneous or magnetic nanocatalysts can also simplify workup and catalyst recovery.[6][7]
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Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are commonly used and often provide excellent yields.[8][9] For greener protocols, water has been used successfully, especially in combination with zinc catalysts, which also improves safety by minimizing the formation of hazardous hydrazoic acid.[1][10]
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Temperature and Reaction Time: Higher temperatures generally accelerate the reaction, but prolonged heating can lead to the thermal decomposition of the tetrazole product, reducing the overall yield.[9] It is crucial to optimize the reaction time, monitoring the reaction's progress using techniques like TLC. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes while often improving yields.[1][8]
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Reagent Stoichiometry: The molar ratio of sodium azide to the nitrile can impact the yield. An excess of sodium azide is typically used, but the optimal ratio should be determined experimentally.[6][11]
Q2: I am concerned about the safety of using sodium azide, particularly the formation of toxic and explosive hydrazoic acid (HN₃). What are the recommended safety precautions and alternative protocols?
A: This is a critical concern as hydrazoic acid (HN₃) is highly toxic and explosive in concentrated forms.[12][13] Its formation is common when azides are combined with acids.
Safety Recommendations:
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Avoid Strong Acids: Whenever possible, avoid using strong Brønsted acids with sodium azide. If an acid is necessary, use buffered systems like triethylammonium chloride or ammonium chloride.[1][14]
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Aqueous Conditions: Performing the reaction in water with zinc salts, as popularized by Sharpless, is a safer alternative. The zinc catalyst helps maintain a pH that minimizes the liberation of free HN₃.[2]
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Continuous Flow Chemistry: For larger scale synthesis, using a continuous flow reactor allows for the in situ generation and immediate consumption of HN₃ in a small, controlled volume, significantly reducing the risk of accumulation and explosion.[15]
-
Proper Workup: Always quench the reaction carefully. Before acidification to precipitate the product, ensure the reaction mixture is diluted and cooled. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
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Waste Disposal: Never dispose of sodium azide or reaction residues down the drain with lead or copper pipes, as this can form highly explosive heavy metal azides.[16] Follow your institution's hazardous waste disposal guidelines.
A study by Merck Frosst found that using a catalytic amount of zinc oxide (ZnO) in aqueous THF was highly efficient and reduced the HN₃ concentration in the reactor headspace to just 2 ppm, demonstrating a significant safety improvement.[2]
Q3: My reaction is proceeding very slowly. What are the most effective methods to accelerate the synthesis of tetrazoles?
A: Long reaction times are a common drawback in traditional tetrazole synthesis.[6] Several methods can be employed to increase the reaction rate:
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Microwave Irradiation: This is one of the most effective ways to accelerate the reaction. Microwave heating can reduce reaction times from many hours to as little as 3-15 minutes, often with an accompanying increase in yield.[8][17]
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Efficient Catalysis: The use of highly active catalysts can significantly speed up the cycloaddition. Nanocatalysts, owing to their high surface-area-to-volume ratio, are particularly effective.[5][6] Lewis acids like Zn(II) or Al(III) salts also enhance the rate by activating the nitrile substrate.[1]
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Temperature Increase: While effective, increasing the temperature must be done cautiously. As mentioned, excessively high temperatures or prolonged heating can cause product degradation.[9] The optimal temperature should be determined for each specific substrate and catalyst system.
Q4: I am struggling with the purification of my final tetrazole product. What are the standard and alternative purification strategies?
A: Purification can be challenging due to the properties of the tetrazole product and the reaction medium.
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Standard Protocol (Precipitation/Filtration): The most common method involves acidifying the cooled reaction mixture with an acid (e.g., HCl) to a low pH. This protonates the tetrazole, reducing its solubility and causing it to precipitate. The solid product is then isolated by vacuum filtration, washed, and dried.[14]
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Challenges:
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Troubleshooting & Alternative Strategies:
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Solvent Extraction: If the product does not precipitate well, extraction with an appropriate organic solvent after acidification may be necessary.
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Use of Heterogeneous Catalysts: Employing a solid-supported or magnetic catalyst simplifies purification immensely. The catalyst can be easily removed by filtration or with a magnet before the product isolation step, preventing contamination.[6][18]
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Column Chromatography: While less common for simple tetrazoles, chromatography may be required for more complex derivatives or to remove persistent impurities.
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Data on Reaction Condition Optimization
Optimizing reaction conditions is key to a successful synthesis. The following table summarizes the optimization of various parameters for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, a common model reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | DMF | 110 | 24 | < 5 | [9] |
| 2 | Co(II) Complex (1) | Toluene | 110 | 12 | 15 | [9] |
| 3 | Co(II) Complex (1) | Methanol | 110 | 12 | 20 | [9] |
| 4 | CuO NPs (5) | EtOH | Reflux | 10 | 50 | [8] |
| 5 | Co(II) Complex (1) | DMF | 110 | 12 | 80 | [9] |
| 6 | CuO NPs (5) | DMF | 130 | 10 | 80 | [8] |
| 7 | Co(II) Complex (1) | DMSO | 110 | 12 | 99 | [9] |
| 8 | CuO NPs (5) | DMF | MW (15 min) | 0.25 | 99 | [8] |
Table 1: Comparison of different catalytic systems and conditions for the synthesis of 5-phenyl-1H-tetrazole.
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted 1H-Tetrazoles using Zinc Bromide in Water (Sharpless Method)
This protocol is adapted from the well-established, safer procedure using a zinc catalyst in water.[1]
Materials:
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Organic Nitrile (1.0 eq)
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Sodium Azide (NaN₃) (1.5 - 2.0 eq)
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Zinc Bromide (ZnBr₂) (1.0 - 1.5 eq)
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Deionized Water
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (e.g., 10 mmol), sodium azide (15-20 mmol), zinc bromide (10-15 mmol), and deionized water (20-30 mL).
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Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC until the starting nitrile is consumed (typically 12-24 hours).
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After completion, cool the reaction mixture to room temperature.
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Carefully acidify the mixture to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.
-
The 5-substituted 1H-tetrazole product will typically precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the purified product under vacuum to yield the final 5-substituted 1H-tetrazole.
Visualized Workflows and Mechanisms
General Experimental Workflow for Tetrazole Synthesis
The following diagram illustrates the typical sequence of steps in a laboratory synthesis of a tetrazole derivative.
Caption: A typical experimental workflow for the synthesis and purification of tetrazole derivatives.
Troubleshooting Decision Tree for Low-Yield Reactions
This flowchart provides a logical path to diagnose and solve issues related to low-yielding tetrazole synthesis reactions.
Caption: A decision tree to guide troubleshooting for low-yielding tetrazole synthesis reactions.
Simplified Mechanism of Lewis Acid-Catalyzed [3+2] Cycloaddition
This diagram shows the generally accepted mechanism for the formation of a 5-substituted 1H-tetrazole from a nitrile and an azide, catalyzed by a Lewis acid (LA).[14][19]
Caption: The catalytic cycle for the Lewis acid-promoted synthesis of 5-substituted 1H-tetrazoles.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 7. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. nanomaterchem.com [nanomaterchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 2-(1H-tetrazol-5-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-tetrazol-5-yl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in organic synthesis and can stem from various factors. A systematic approach to troubleshooting is essential.[1][2]
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Potential Causes & Solutions:
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Incomplete Reaction: The reaction between 2-cyanobenzoic acid and an azide source (e.g., sodium azide) may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or incrementally increasing the temperature. However, be mindful that excessive heat can lead to side reactions.
-
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
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Solution: Experiment with a range of temperatures to find the optimum. For instance, some tetrazole syntheses proceed well at temperatures around 90-120°C.[3]
-
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Poor Reagent Quality: The purity of your starting materials, especially the 2-cyanobenzoic acid and sodium azide, is crucial. Impurities can inhibit the reaction or lead to unwanted side products.
-
Solution: Use high-purity, dry reagents. Ensure solvents are anhydrous, particularly if using moisture-sensitive catalysts.[2]
-
-
Inefficient Mixing: For heterogeneous reactions, inadequate stirring can limit the interaction between reactants.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: After the reaction, the product is typically in its salt form in the aqueous layer. Acidification is necessary to precipitate the this compound. Ensure the pH is adjusted correctly to minimize the product's solubility in water. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.[2]
-
-
Q2: I am observing multiple spots on my TLC, indicating the presence of impurities. How can I minimize their formation?
A2: The formation of impurities is a common challenge. Identifying and minimizing these side products is key to obtaining a pure product.
-
Potential Causes & Solutions:
-
Side Reactions: The nitrile group can undergo side reactions under the reaction conditions. The formation of regioisomers (1H- vs. 2H-tetrazole) is also possible.
-
Solution: The choice of catalyst and solvent can influence the selectivity of the reaction. For example, using a biphasic solvent system like toluene/water has been shown to improve product yield and reduce side products in some tetrazole syntheses.[4]
-
-
Decomposition of Starting Material or Product: High temperatures or prolonged reaction times can lead to the degradation of either the starting material or the desired product.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid degradation.[1]
-
-
Contaminated Reagents: Impurities in the starting materials can lead to a variety of side products.
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Solution: As mentioned previously, ensure the use of high-purity reagents.
-
-
Q3: What is a reliable starting protocol for the synthesis of this compound?
A3: A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. Below is a general protocol that can be optimized.
-
Detailed Experimental Protocol: See the "Experimental Protocols" section below for a step-by-step guide.
Q4: How do I choose the right catalyst for this reaction?
A4: The choice of catalyst can significantly impact the reaction rate and yield. Several types of catalysts have been reported for tetrazole synthesis.
-
Common Catalysts:
-
Lewis Acids: Zinc salts (e.g., ZnBr₂) and tin compounds are commonly used to activate the nitrile group towards nucleophilic attack by the azide.[5]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as Fe/SBA, offer advantages like easier separation from the reaction mixture and potential for recycling.[3]
-
Copper Catalysts: Copper-based catalysts have also been shown to be effective in the synthesis of tetrazoles.[3]
-
Data Presentation
The following tables provide an example of how to systematically optimize reaction conditions. The data presented here is illustrative and should be adapted based on experimental results.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnBr₂ (10) | DMF | 120 | 24 | 65 |
| 2 | ZnBr₂ (10) | Toluene/Water (9:1) | 110 | 24 | 78 |
| 3 | Cu@APS-TDU-PMO (5) | DMF | 100 | 12 | 85 |
| 4 | Fe/SBA (cat.) | DMF | 90 | 2 | 98 |
| 5 | None | DMF | 120 | 48 | 40 |
Table 2: Effect of Solvent on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnBr₂ (10) | DMF | 120 | 24 | 65 |
| 2 | ZnBr₂ (10) | DMSO | 120 | 24 | 62 |
| 3 | ZnBr₂ (10) | Water | 100 | 24 | 55 |
| 4 | ZnBr₂ (10) | Toluene/Water (9:1) | 110 | 24 | 78 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-cyanobenzoic acid and sodium azide.
Materials:
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2-Cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or another suitable catalyst
-
Dimethylformamide (DMF) or another suitable solvent
-
Hydrochloric acid (HCl), concentrated
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Ethyl acetate
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanobenzoic acid (1 equivalent) in DMF.
-
Addition of Reagents: Add sodium azide (1.5 - 2 equivalents) and zinc bromide (0.1 - 0.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
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Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(1H-tetrazol-5-yl)benzoic acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(1H-tetrazol-5-yl)benzoic acid in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions can be influenced by several factors. The most common are pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring is generally stable, the overall molecular structure, including the benzoic acid substituent, can introduce instabilities.[1]
Q2: In what pH range is this compound likely to be most stable?
A2: While the optimal pH is specific to each compound, many pharmaceutical compounds exhibit the greatest stability in the pH range of 4 to 8.[1] It is highly recommended to perform a pH-rate profile study to determine the specific pH of maximum stability for this compound.
Q3: How does the choice of solvent affect the stability of my compound?
A3: The choice of solvent can significantly impact the stability of your compound. While aqueous solutions are common, the use of co-solvents can sometimes enhance stability.[1] However, it is crucial to ensure that the chosen solvent is compatible with your experimental design and any downstream applications.[1]
Q4: Can I use excipients to improve the stability of my this compound solution?
A4: Yes, various excipients can be used to enhance stability. These include:
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Buffers: To maintain the optimal pH.
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Antioxidants: Such as ascorbic acid or sodium metabisulfite, to prevent oxidative degradation.
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Chelating agents: Like EDTA, to bind metal ions that can catalyze degradation.
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Surfactants and Polymers: Polysorbates (e.g., Tween® 80) and polymers like PVP or HPMC can help prevent aggregation and improve physical stability.[1]
Q5: How can I identify the degradation products of this compound?
A5: Forced degradation studies are essential for identifying potential degradation products.[1] These studies involve subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidizing agents) to accelerate degradation. The resulting degradation products can then be identified using analytical techniques such as HPLC, LC-MS/MS, and NMR.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation or cloudiness in the solution. | Poor solubility. | Re-evaluate the solvent system. Consider using co-solvents or solubility enhancers. |
| pH of the solution is near the pKa of the compound, leading to reduced solubility. | Adjust the pH of the solution to be further from the pKa. | |
| Contamination. | Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents. | |
| Loss of compound concentration over time. | Chemical degradation. | Perform a forced degradation study to identify the degradation pathway. Based on the results, adjust the storage conditions (e.g., pH, temperature, protect from light). Consider adding stabilizers like antioxidants or chelating agents. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. | |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify these products. This will help in understanding the degradation mechanism and developing a stability-indicating analytical method. |
| Tautomerization. | The 1H- and 2H-isomers of tetrazoles are tautomers. While the 1H-tautomer is generally more common in solution, changes in the solvent or other conditions could potentially lead to the formation of the 2H-tautomer, which might appear as a different peak in the chromatogram. |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify the resulting degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and at an elevated temperature (e.g., 60°C).[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store samples at room temperature and at an elevated temperature (e.g., 60°C).[1]
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.[1]
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Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.
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Data Evaluation: Calculate the percentage of degradation of the parent compound at each time point. Identify and quantify the major degradation products. If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.[1]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Crystallization of 2-(1H-tetrazol-5-yl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-(1H-tetrazol-5-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for crystallizing this compound?
A1: The most common method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.[1] For acidic compounds like this, water or aqueous alcohol mixtures are often suitable solvents.
Q2: How do I choose the right solvent for crystallization?
A2: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is structurally similar to benzoic acid, hot water is a potential solvent.[1][2] Mixed solvent systems, such as ethanol/water or methanol/water, can also be effective, especially if the compound is too soluble in one solvent and not soluble enough in another at all temperatures.
Q3: What are the most common problems encountered during the crystallization of this compound?
A3: Common issues include:
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Oiling out: The compound separates as a liquid instead of forming solid crystals.
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Poor or no crystal formation: The solution remains clear even after cooling.
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Low yield: Only a small amount of the purified compound is recovered.
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Impure crystals: The resulting crystals are discolored or have a wide melting point range.
Q4: Can pH affect the crystallization process?
A4: Yes, pH can significantly impact the solubility and crystallization of acidic compounds. For this compound, the solubility will increase in basic solutions due to the formation of the more soluble carboxylate salt. Conversely, in acidic solutions, the protonated, less soluble form will predominate, which can favor crystallization. Lowering the pH of an aqueous solution of the compound can be a method to induce crystallization.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oiling Out (Formation of an oil instead of crystals) | The cooling rate is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The chosen solvent is not ideal. | Try a different solvent or a mixed solvent system. For instance, if using a single alcohol, adding water as an anti-solvent might help. | |
| The solution is too concentrated. | Add a small amount of hot solvent to the oil, reheat until it dissolves, and then allow it to cool slowly. | |
| No Crystal Formation | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Supersaturation has occurred. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] | |
| Too much solvent was used. | Boil off some of the solvent and allow the solution to cool again. | |
| Low Crystal Yield | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The solution was not cooled sufficiently. | Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) after initial cooling to room temperature.[4] | |
| The crystals were not completely collected. | Ensure all crystals are transferred from the flask to the filter funnel during vacuum filtration. Rinse the flask with a small amount of the cold mother liquor. | |
| The compound is significantly soluble in the cold solvent. | Choose a solvent in which the compound has very low solubility at low temperatures. | |
| Discolored or Impure Crystals | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] |
| Insoluble impurities were not removed. | Perform a hot gravity filtration of the dissolved crude product before allowing it to cool. | |
| The cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to promote the formation of pure crystals. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is adapted from standard procedures for the recrystallization of benzoic acid.[1][2][4]
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Dissolution: In a 100 mL Erlenmeyer flask, add approximately 1 gram of crude this compound and 20 mL of deionized water.
-
Heating: Heat the mixture on a hot plate to a gentle boil while stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excess of water.
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(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the flask and gently boil for a few minutes.
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Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
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Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
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Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Addition of Anti-solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 15-20 minutes.
-
Isolation and Drying: Follow steps 6 and 7 from the single-solvent recrystallization protocol, washing the crystals with a cold ethanol/water mixture.
Data Presentation
Qualitative Solubility of this compound (Inferred from Structural Analogy to Benzoic Acid)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Low | High |
| Ethanol | Moderate | High |
| Methanol | Moderate | High |
| Acetone | High | High |
| Dichloromethane | Low | Low |
| Hexane | Very Low | Very Low |
Note: This table is based on the expected solubility behavior of an aromatic carboxylic acid and should be experimentally verified.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
avoiding hazardous reagents in 2-(1H-tetrazol-5-yl)benzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(1H-tetrazol-5-yl)benzoic acid, with a focus on avoiding hazardous reagents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for safer synthesis routes, and a comparison of methodologies.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing safer, azide-based methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of reagents: Degradation or impurities in 2-cyanobenzoic acid, sodium azide, or catalyst. 3. Catalyst deactivation: Presence of moisture deactivating Lewis acid catalysts like ZnBr₂. 4. Low solubility of reagents: Starting materials not fully dissolved in the chosen solvent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Use freshly purchased or purified reagents. Ensure 2-cyanobenzoic acid is dry. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 4. Select a solvent in which all reactants are soluble at the reaction temperature. For reactions in water, ensure the sodium salt of 2-cyanobenzoic acid is fully dissolved. |
| Formation of Significant Byproducts | 1. Hydrolysis of the nitrile group: The cyano group of 2-cyanobenzoic acid can hydrolyze to the corresponding amide or carboxylic acid under harsh conditions (e.g., prolonged heating in the presence of water). 2. Formation of hydrazoic acid (HN₃): Acidic conditions can lead to the formation of the highly toxic and explosive hydrazoic acid from sodium azide.[1] | 1. Use milder reaction conditions where possible. Minimize reaction time once the starting material is consumed. During workup, the desired tetrazole can often be separated from the more polar hydrolysis byproducts by careful pH adjustment and extraction. 2. Maintain a neutral or slightly basic pH during the reaction. When using catalysts like ZnBr₂, the reaction can be performed in water, which helps to control the pH.[2] |
| Difficulty in Product Isolation and Purification | 1. Product remains in the aqueous phase: The product, being a carboxylic acid, can be soluble in aqueous solutions, especially at higher pH. 2. Oily or impure solid obtained after precipitation: Co-precipitation of starting materials or byproducts. 3. Difficulty in recrystallization: Finding a suitable solvent for recrystallization can be challenging. | 1. After reaction completion, carefully acidify the aqueous solution with an acid like HCl to a pH of 2-3 to precipitate the product.[1] 2. Ensure the reaction has gone to completion before workup. Wash the crude product with cold water to remove any water-soluble impurities. 3. A common solvent system for recrystallizing benzoic acid derivatives is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity is observed, then allow to cool slowly. |
| Safety Concerns | 1. Use of sodium azide: Sodium azide is toxic and can form explosive heavy metal azides. Contact with acid generates highly toxic and explosive hydrazoic acid. 2. Use of trimethylsilyl azide (TMSN₃): TMSN₃ is volatile and can hydrolyze to form hydrazoic acid in the presence of moisture.[3] | 1. Always handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids and heavy metals. Quench any residual azide at the end of the reaction with a suitable reagent like sodium nitrite under acidic conditions. 2. Handle TMSN₃ in a well-ventilated fume hood, using anhydrous techniques.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main hazards associated with the traditional synthesis of this compound and how can they be avoided?
A1: The primary hazard is the use of hydrazoic acid (HN₃) or the in-situ generation of HN₃ from sodium azide in the presence of strong acids.[1] Hydrazoic acid is highly toxic and explosive. To avoid this, safer methods have been developed that utilize catalysts like zinc bromide (ZnBr₂) in water, which moderates the acidity, or employ less hazardous azide sources like trimethylsilyl azide (TMSN₃) under anhydrous conditions.[2][3]
Q2: My reaction with 2-cyanobenzoic acid, sodium azide, and a zinc catalyst is very slow. What can I do to improve the reaction rate?
A2: Several factors could be contributing to a slow reaction. Ensure your zinc catalyst (e.g., ZnBr₂) is of good quality and anhydrous if the reaction is in an organic solvent. If performing the reaction in water, ensure the temperature is sufficiently high (reflux is often necessary).[2] Inadequate stirring can also limit the reaction rate. If the reaction is still slow, a different solvent or a more active catalyst might be required.
Q3: How do I purify the final product, this compound?
A3: The most common method for purification is recrystallization. After isolating the crude product by precipitation from an acidified aqueous solution, it can be dissolved in a minimal amount of a hot solvent, such as ethanol, and then a co-solvent, like water, is added until the solution becomes cloudy. Slow cooling should then afford pure crystals. The purity can be checked by measuring the melting point and using techniques like NMR spectroscopy.
Q4: Can I use other catalysts besides zinc salts for this reaction?
A4: Yes, various other Lewis and Brønsted acid catalysts have been reported for the synthesis of tetrazoles from nitriles. These include other metal salts and heterogeneous catalysts.[2][4] The choice of catalyst can influence reaction conditions, time, and yield. For a greener approach, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture.[5]
Q5: What is the role of the benzoic acid group in the synthesis?
A5: The carboxylic acid group is an electron-withdrawing group, which can influence the reactivity of the nitrile group. Additionally, its acidic proton can participate in the reaction, and its solubility properties are important during the work-up and purification steps. The presence of the carboxylic acid group allows for the product to be solubilized in a basic aqueous solution and then precipitated by acidification, which is a key step in its isolation.
Data Presentation
The following table summarizes quantitative data for different methods of 5-substituted tetrazole synthesis, providing a comparison of reaction conditions and yields. Note that specific yields for this compound may vary.
| Method | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Safety Considerations |
| Traditional | Sodium Azide | Ammonium Chloride | DMF | 120-130 | 12-24 | 70-90 | Formation of hydrazoic acid, high boiling point solvent. |
| Zinc-Catalyzed | Sodium Azide | Zinc Bromide | Water | 100 (Reflux) | 8-16 | 85-95 | Safer due to aqueous medium, avoids strong acids.[2] |
| Trimethylsilyl Azide | Trimethylsilyl Azide | None or Lewis Acid | Toluene/DMF | 100-120 | 6-12 | 80-95 | Avoids hydrazoic acid generation directly, but TMSN₃ is moisture-sensitive.[3] |
| Green Chemistry Approach | Sodium Azide | Heterogeneous Catalyst | Water/Ethanol | 80-100 | 4-10 | 90-98 | Recyclable catalyst, environmentally benign solvents.[5] |
Experimental Protocols
Method A: Zinc-Catalyzed Synthesis in Water
This method is a safer alternative to traditional methods that use strong acids.
Materials:
-
2-Cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid (1 equivalent) and sodium azide (1.5 equivalents) in deionized water.
-
Add zinc bromide (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature.
-
Carefully acidify the solution to pH 2-3 with 2M hydrochloric acid. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
Method B: Trimethylsilyl Azide (TMSN₃) Method
This protocol avoids the in-situ generation of hydrazoic acid from sodium azide and a proton source.
Materials:
-
2-Cyanobenzoic acid
-
Trimethylsilyl azide (TMSN₃)
-
Anhydrous toluene or DMF
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-cyanobenzoic acid (1 equivalent) and anhydrous toluene.
-
Under a nitrogen atmosphere, add trimethylsilyl azide (2 equivalents) to the mixture.
-
Heat the reaction mixture to 110°C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add 1M HCl to the reaction mixture to hydrolyze the silylated tetrazole and quench any unreacted TMSN₃. Stir for 1 hour.
-
The product will precipitate out of the solution. If not, concentrate the mixture under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Mandatory Visualization
Caption: Experimental workflows for safer synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 2-(1H-tetrazol-5-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(1H-tetrazol-5-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the use of sodium azide (NaN₃) and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[1] On a large scale, the risk of detonation increases significantly.[1][2][3] In the presence of acids, sodium azide is protonated to form hydrazoic acid, which is volatile and shock-sensitive.[1] Additionally, contact of azides with heavy metals (e.g., lead, copper) or certain solvents can form explosive metal azides.[1]
Q2: How can the risks associated with sodium azide and hydrazoic acid be mitigated during scale-up?
A2: To mitigate these risks, several control measures are crucial:
-
Maintain Basic Conditions: The reaction should be kept under basic or buffered conditions to prevent the formation of hydrazoic acid.[1][2][3]
-
Temperature Control: Strict temperature control is essential to prevent runaway reactions and the decomposition of thermally sensitive intermediates.
-
Avoid Acidic Workup (Initial Stages): If an acidic workup is necessary, it should be performed with extreme caution, ensuring the quenching of all residual azide first.
-
Use of a Scavenger: In some procedures, a scavenger for hydrazoic acid can be employed.
-
Continuous Flow Synthesis: Utilizing a continuous flow microreactor can significantly reduce the risks associated with hazardous materials by minimizing the reaction volume at any given time.[4]
-
Proper Quenching: Any excess azide must be safely quenched before workup. A common method is the addition of sodium nitrite followed by acidification to generate nitrous acid, which decomposes the azide.[4]
Q3: I am observing a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for side product formation.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the yield. See the table below for typical reaction parameters.
-
Side Reactions: The formation of byproducts can consume starting materials. A potential side reaction is the formation of the 2-substituted tetrazole isomer, although the 1,5-disubstituted product is generally favored under thermodynamic control.
-
Product Degradation: The product may be susceptible to degradation under harsh reaction or workup conditions. Benzoic acid and its derivatives can undergo decarboxylation at high temperatures.[5]
-
Inefficient Purification: Significant product loss can occur during extraction, precipitation, and recrystallization steps.
Q4: What are the recommended methods for purifying crude this compound on a larger scale?
A4: Purification of the final product typically involves the following steps:
-
Aqueous Workup: After quenching the reaction, an aqueous workup is performed to remove inorganic salts and water-soluble impurities.
-
Extraction: The product can be extracted into an organic solvent after adjusting the pH of the aqueous layer.
-
Precipitation/Recrystallization: The most common method for purification is recrystallization from a suitable solvent or solvent mixture. For benzoic acid derivatives, recrystallization from hot water or an ethanol/water mixture is often effective.[5] Distillation is generally not suitable due to the high melting point and potential for thermal decomposition of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure the use of high-purity starting materials and fresh catalyst. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary. | |
| Presence of moisture. | Ensure all glassware is dry and use anhydrous solvents. | |
| Formation of Significant Byproducts | Suboptimal reaction conditions. | Optimize the reaction temperature and catalyst loading. Consider a different solvent system. |
| Incorrect pH. | Ensure the reaction is maintained at the optimal pH to suppress side reactions. | |
| Difficult Product Isolation | Product is too soluble in the workup solvents. | Adjust the pH to precipitate the product. Use a different extraction solvent. |
| Formation of an emulsion during extraction. | Add brine to break the emulsion. Filter the mixture through celite. | |
| Product Fails Purity Specifications | Inefficient purification. | Optimize the recrystallization solvent and procedure. Consider a second recrystallization or a different purification technique like column chromatography (less ideal for large scale). |
| Co-precipitation of impurities. | Ensure complete dissolution during recrystallization and allow for slow cooling to form pure crystals. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 5-Substituted Tetrazoles from Nitriles and Sodium Azide
| Parameter | Typical Range/Value | Notes |
| Starting Material | 2-Cyanobenzoic acid | High purity is recommended. |
| Azide Source | Sodium Azide (NaN₃) | Handle with extreme caution. |
| Catalyst | Zinc salts (e.g., ZnBr₂), Ammonium chloride | Lewis acids can catalyze the cycloaddition. |
| Solvent | DMF, NMP, Water, Toluene | The choice of solvent can affect reaction rate and safety. |
| Temperature | 80 - 140 °C | Higher temperatures can increase the reaction rate but also the risk of side reactions and decomposition. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or HPLC for completion. |
| Molar Ratio (Nitrile:Azide) | 1 : 1.1 to 1 : 1.5 | A slight excess of azide is often used to drive the reaction to completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-Cyanobenzoic Acid
Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory and scale-up conditions. A thorough risk assessment must be conducted before commencing any work.
Materials:
-
2-Cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-cyanobenzoic acid and anhydrous DMF.
-
Reagent Addition: Add ammonium chloride followed by the slow and portion-wise addition of sodium azide.
-
Reaction: Heat the mixture to 120-130 °C and maintain for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated area, prepare a solution of sodium nitrite in water. Slowly add the reaction mixture to the sodium nitrite solution with vigorous stirring.
-
Acidification: Cool the quenched mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to ~2. This step should be performed in a fume hood as it will generate gases.
-
Product Precipitation: The product will precipitate out of the solution. Stir the slurry for a few hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product under vacuum at a controlled temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(1H-tetrazol-5-yl)benzoic Acid and Its Positional Isomers
A comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of 2-, 3-, and 4-(1H-tetrazol-5-yl)benzoic acid.
The strategic placement of a tetrazole moiety on a benzoic acid scaffold gives rise to three distinct positional isomers: 2-(1H-tetrazol-5-yl)benzoic acid, 3-(1H-tetrazol-5-yl)benzoic acid, and 4-(1H-tetrazol-5-yl)benzoic acid. While sharing the same molecular formula (C₈H₆N₄O₂), the seemingly subtle shift in the tetrazole group's position on the phenyl ring can significantly influence their chemical and biological characteristics. This guide provides a comparative overview of these isomers, presenting available data on their synthesis, physicochemical properties, and reported biological activities to aid researchers in drug discovery and development.
Physicochemical Properties: A Comparative Overview
The position of the tetrazole group impacts key physicochemical parameters that are critical for drug development, such as acidity and solubility. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, and its placement relative to the benzoic acid's carboxyl group can alter the molecule's overall electronic distribution and intermolecular interactions.
| Property | This compound | 3-(1H-tetrazol-5-yl)benzoic acid | 4-(1H-tetrazol-5-yl)benzoic acid |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol | 190.16 g/mol [1] |
| Molecular Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂ | C₈H₆N₄O₂[1] |
| IUPAC Name | 2-(2H-tetrazol-5-yl)benzoic acid | 3-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid | 4-(2H-tetrazol-5-yl)benzoic acid[1] |
| CAS Number | 13947-58-5[2] | 73096-39-6 | 34114-12-0[3] |
| Polar Surface Area | 91.8 Ų | Data not available | 91.8 Ų[1] |
Note: Experimental data for all properties across all isomers is not consistently available in the public domain. Some values are computed.
Synthesis of (1H-tetrazol-5-yl)benzoic Acid Isomers
The synthesis of these isomers typically involves the reaction of the corresponding cyanobenzoic acid with an azide source. This cycloaddition reaction is a common and effective method for forming the tetrazole ring.
General Synthesis Pathway
The fundamental reaction for the synthesis of 5-substituted-1H-tetrazoles from nitriles is outlined below. This process involves the [3+2] cycloaddition of an azide anion to the nitrile group.
Caption: General synthesis of (1H-tetrazol-5-yl)benzoic acid isomers.
Experimental Protocols
Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid
A common method for the synthesis of 5-substituted tetrazoles involves the use of sodium azide and a Lewis acid catalyst with the corresponding nitrile.
Materials:
-
4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Lewis acid catalyst (e.g., zinc bromide, ZnBr₂)
-
Solvent (e.g., water, DMF)
-
Acid for workup (e.g., HCl)
Procedure:
-
A mixture of the cyanobenzoic acid, sodium azide, and the Lewis acid catalyst is prepared in a suitable solvent.
-
The reaction mixture is heated under reflux or subjected to hydrothermal conditions for a specified period.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid is acidified to precipitate the tetrazole product.
-
The product is then collected by filtration and can be further purified by recrystallization.
Biological Activities and Therapeutic Potential
While comprehensive, direct comparative studies on the biological activities of the three isomers are limited, research on related tetrazole-containing compounds suggests a range of potential therapeutic applications. The tetrazole moiety is often incorporated into drug candidates to mimic a carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties.
Derivatives of these core structures have been investigated for various biological activities:
-
Antihypertensive Activity: The 2-(1H-tetrazol-5-yl)phenyl group is a key structural component of the angiotensin II receptor blocker, valsartan. Studies on valsartan derivatives have explored their antihypertensive effects.[4][5][6]
-
Anticancer Activity: Research into novel tetrazole derivatives has shown potential anticancer properties. Some compounds have been evaluated for their in vitro activity against various cancer cell lines.[7][8]
-
Antioxidant Activity: Certain tetrazole and triazole-benzoic acid hybrids have been screened for their antioxidant potential using assays such as the DPPH radical scavenging method.[9]
It is important to note that the biological activity of these compounds is highly dependent on the overall molecular structure, and the data presented here is for related, more complex molecules. Further research is required to elucidate and compare the specific biological profiles of the 2-, 3-, and 4-(1H-tetrazol-5-yl)benzoic acid isomers.
Experimental Workflow for In Vitro Anticancer Activity Screening
The following diagram illustrates a typical workflow for assessing the in vitro anticancer activity of chemical compounds.
Caption: Workflow for in vitro anticancer screening.
Conclusion
The positional isomers of (1H-tetrazol-5-yl)benzoic acid represent a valuable scaffold in medicinal chemistry. While publicly available, direct comparative data on their physicochemical and biological properties are still emerging, the existing research on related compounds highlights their potential in developing new therapeutic agents. Further systematic studies are warranted to fully characterize and compare these isomers, which could unlock new avenues for drug design and optimization. This guide serves as a foundational resource for researchers embarking on the exploration of these promising chemical entities.
References
- 1. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (13947-58-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 34114-12-0|4-(1H-Tetrazol-5-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]
Comparative Guide to the Biological Activity of 2-(1H-tetrazol-5-yl)benzoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of tetrazole-containing compounds, specifically focusing on their role as bioisosteres of carboxylic acids in the context of anti-inflammatory drug discovery. Due to the limited publicly available data on the specific biological activity of 2-(1H-tetrazol-5-yl)benzoic acid, this guide will use Fenbufen , a well-known non-steroidal anti-inflammatory drug (NSAID) containing a carboxylic acid moiety, as a reference. We will compare its established anti-inflammatory profile with that of a representative tetrazole analog, 5-(4-biphenylylmethyl)phenyl-1H-tetrazole, based on the principle of bioisosterism and data from similar tetrazole-containing anti-inflammatory agents.
The tetrazole group is a well-established bioisostere for the carboxylic acid group, sharing similar acidic properties and the ability to participate in hydrogen bonding, which is crucial for receptor interaction.[1][2] The primary advantage of this substitution is often improved metabolic stability and pharmacokinetic profile.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory activity of Fenbufen and provides expected or reported values for tetrazole-containing analogs based on available literature.
| Parameter | Fenbufen (Carboxylic Acid Analog) | Representative Tetrazole Analog | Reference Drug (Diclofenac) |
| In Vivo Anti-inflammatory Activity | |||
| Carrageenan-Induced Paw Edema (% inhibition) | Potent activity demonstrated.[3][4] | Many tetrazole derivatives show significant inhibition, some comparable to or exceeding standard drugs.[5][6][7][8] | High inhibition in standard models.[6] |
| Mechanism of Action | |||
| COX-1 Inhibition (IC₅₀) | ~3.9 µM[4] | Varies; some tetrazole analogs show COX inhibition. | Potent COX-1 inhibitor. |
| COX-2 Inhibition (IC₅₀) | ~8.1 µM[4] | Varies; some tetrazole analogs show COX inhibition. | Potent COX-2 inhibitor. |
| Cytokine Inhibition | |||
| TNF-α, IL-6, IL-1β reduction | Expected to reduce pro-inflammatory cytokines secondary to COX inhibition. | Certain tetrazole-containing compounds have been shown to reduce levels of pro-inflammatory cytokines. | Known to reduce pro-inflammatory cytokine levels. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess acute anti-inflammatory activity.
Protocol:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into control, standard (e.g., Diclofenac), and test compound groups.
-
Compound Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[9][10] The control group receives the vehicle.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[9][10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[11]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX enzymes, the primary targets of NSAIDs.
Protocol (Fluorometric Assay):
-
Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.[12][13]
-
Assay Buffer: A suitable buffer, such as 0.1 M Tris-HCl, pH 8.0, is used.[12][13]
-
Reaction Mixture: In a 96-well plate, the following are added:
-
Assay Buffer
-
Heme (a necessary cofactor)[13]
-
COX-1 or COX-2 enzyme
-
Test compound at various concentrations (or vehicle for control). The mixture is pre-incubated.
-
-
Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid (the substrate).[12]
-
Detection: The peroxidase activity of COX is measured by monitoring the fluorescence of a probe (e.g., ADHP) at the appropriate excitation and emission wavelengths (e.g., 535/587 nm).[14]
-
Data Analysis: The rate of increase in fluorescence is proportional to COX activity. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in vitro assay assesses the effect of a compound on the production of pro-inflammatory cytokines.
Protocol:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.[15]
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.[15][16]
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 8-24 hours).[17]
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead assay.[17][18]
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.
Visualizations
Mechanism of Action: COX Inhibition Pathway
Caption: Mechanism of action of NSAIDs and their tetrazole analogs via inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.
Logical Relationship: Bioisosteric Replacement
Caption: The principle of bioisosteric replacement of a carboxylic acid with a tetrazole group.
References
- 1. Bioisosteres in drug discovery: focus on tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
A Comparative Analysis of 2-(1H-tetrazol-5-yl)benzoic Acid and Other Tetrazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tetrazole scaffold is a cornerstone in modern medicinal chemistry, prized for its bioisosteric relationship with the carboxylic acid group and its favorable metabolic stability. This guide provides a comparative overview of 2-(1H-tetrazol-5-yl)benzoic acid and other notable tetrazole derivatives, focusing on their performance in key therapeutic areas such as oncology and inflammation. While specific experimental data for this compound is limited in the public domain, this guide leverages available data on structurally related compounds to provide a valuable comparative context for researchers.
Physicochemical Properties
The fundamental physicochemical characteristics of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. Below is a comparison of the basic properties of this compound and its para-isomer, 4-(1H-tetrazol-5-yl)benzoic acid.
| Property | This compound | 4-(1H-tetrazol-5-yl)benzoic acid |
| CAS Number | 13947-58-5 | 34114-12-0 |
| Molecular Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol |
Comparative Biological Activity: Anticancer and Anti-inflammatory Potential
Anticancer Activity
Tetrazole derivatives have demonstrated significant potential as anticancer agents, with various compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several tetrazole derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetrazolic p-toluene sulfonamide derivative 5b | HT29 (Colon Cancer) | 24.66 ± 4.51 | [1] |
| 3-(1H-tetrazol-5-yl)-β-carboline derivative 1a | HCT116 (Colorectal Cancer) | 3.3 | [2] |
| 3-(1H-tetrazol-5-yl)-β-carboline derivative 1b | HT29 (Colorectal Cancer) | 4.6 | [2] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamide MM131 | HCT 116 (Colorectal Cancer) | 0.17 | [5] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2 | MCF-7 (Breast Cancer) | 18.7 | [6] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 5 | HCT-116 (Colon Cancer) | 25.7 | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of tetrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The table below presents the COX-2 inhibitory activity of a selection of tetrazole-containing compounds.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Tetrazole derivative 7c | COX-2 | 0.23 | 16.91 | |
| Valsartan derivative AV2 | Urease | - | - | [3][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for the synthesis of tetrazole derivatives and for key biological assays used to evaluate their performance.
Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
A versatile and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.
General Procedure:
-
To a solution of the nitrile (1 equivalent) in a suitable solvent (e.g., DMF, toluene), add sodium azide (1.2-1.5 equivalents) and a catalyst such as zinc chloride or ammonium chloride (0.5-1.0 equivalent).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 2N HCl) to precipitate the tetrazole product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, water) to obtain the pure 5-substituted-1H-tetrazole.
Workflow for Synthesis of 5-Substituted-1H-tetrazoles
Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Standard workflow for the MTT cytotoxicity assay.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Incubation: In a reaction vessel, pre-incubate the enzyme with various concentrations of the tetrazole derivative or a control inhibitor (e.g., celecoxib for COX-2) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period by adding a quenching solution (e.g., a strong acid).
-
Product Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways
Tetrazole derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anti-inflammatory Signaling
Many tetrazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A key target is the cyclooxygenase (COX) pathway, particularly the inducible COX-2 isozyme.
Inhibition of the COX-2 Pathway by Tetrazole Derivatives
Caption: Simplified diagram of the COX-2 inflammatory pathway and its inhibition.
Anticancer Signaling
The anticancer activity of tetrazole derivatives can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to interfere with microtubule dynamics or inhibit specific kinases involved in cancer progression.
Conclusion
This guide provides a comparative framework for understanding the potential of this compound and other tetrazole derivatives in drug discovery. While direct experimental data for the title compound is currently scarce, the broader class of tetrazoles demonstrates significant promise as anticancer and anti-inflammatory agents. The provided experimental protocols and insights into relevant signaling pathways offer a valuable resource for researchers aiming to design and evaluate novel tetrazole-based therapeutics. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Development Professionals: Valsartan and its Core Structural Motif, 2-(1H-tetrazol-5-yl)benzoic acid
For researchers, scientists, and professionals in drug development, a deep understanding of a drug's structure-activity relationship is paramount. This guide provides a comparative analysis of the well-established angiotensin II receptor blocker (ARB), valsartan, and its key structural component, 2-(1H-tetrazol-5-yl)benzoic acid. While valsartan is a potent therapeutic agent, this compound represents a fundamental pharmacophore and a known metabolite of several ARBs. This comparison will elucidate their distinct roles, from chemical properties to their involvement in the Renin-Angiotensin-Aldosterone System (RAAS) pathway.
At a Glance: Key Differences
While direct performance comparisons are not applicable due to their differing roles, the following table summarizes the fundamental characteristics of valsartan and this compound.
| Feature | Valsartan | This compound |
| Chemical Formula | C₂₄H₂₉N₅O₃[1][2] | C₈H₆N₄O₂[3][4] |
| Molecular Weight | 435.5 g/mol [1][2] | 190.16 g/mol [3][4] |
| Primary Role | Angiotensin II Receptor Blocker (Therapeutic Agent)[5] | Pharmacophore / Metabolite |
| Mechanism of Action | Selectively blocks the AT1 receptor, preventing angiotensin II from binding.[6] | The acidic tetrazole and benzoic acid moieties are crucial for binding to the AT1 receptor. |
| Clinical Use | Treatment of hypertension, heart failure, and diabetic nephropathy.[5] | Not used as a therapeutic agent. |
Unraveling the Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Valsartan exerts its therapeutic effect by inhibiting the RAAS pathway, a critical regulator of blood pressure and fluid balance.[7][8] Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to a cascade of physiological effects that increase blood pressure. Valsartan acts as a competitive antagonist at the AT1 receptor, effectively blocking the actions of angiotensin II.[6]
The this compound moiety within valsartan is essential for this antagonism. The acidic tetrazole ring and the carboxylic acid group of the benzoic acid mimic the C-terminal carboxylate and the phenolic hydroxyl group of angiotensin II, respectively, enabling strong and selective binding to the AT1 receptor.
Chemical Structures
The structural differences between valsartan and its core motif are evident. Valsartan is a larger, more complex molecule, incorporating the this compound structure into a larger scaffold that includes a valine amino acid and a pentanoyl group, which contribute to its overall pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Profile of Valsartan
Understanding the absorption, distribution, metabolism, and excretion (ADME) of valsartan is crucial for its clinical application.
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~25% |
| Time to Peak Plasma Concentration | 2-4 hours |
| Protein Binding | 95% |
| Metabolism | Minimally metabolized, with one of its metabolites being a valeryl 4-hydroxy derivative.[1] |
| Elimination Half-life | Approximately 6 hours |
| Excretion | Primarily in feces (83%) and to a lesser extent in urine (13%) as unchanged drug.[1] |
Key Experimental Protocols
The evaluation of angiotensin II receptor antagonists like valsartan involves a series of well-defined in vitro and in vivo experiments.
In Vitro: Angiotensin II Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for the AT1 receptor.
-
Objective: To quantify the binding affinity (Ki) of a test compound to the AT1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., valsartan).
-
Separation and Detection: Bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
-
Workflow:
In Vivo: Blood Pressure Measurement in an Animal Model
Animal models of hypertension are essential for evaluating the efficacy of antihypertensive drugs.
-
Objective: To assess the effect of a test compound on blood pressure in a hypertensive animal model.
-
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats infused with angiotensin II are commonly used.
-
Drug Administration: The test compound is administered orally or intravenously.
-
Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or tail-cuff methods.
-
Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are measured over time and compared to a vehicle-treated control group.
-
-
Workflow:
Conclusion
References
- 1. Structural Biochemistry/Valsartan - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound (13947-58-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. researchgate.net [researchgate.net]
- 6. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
Comparative Guide to Analytical Methods for 2-(1H-tetrazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques for the quantification of 2-(1H-tetrazol-5-yl)benzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish drug development professionals with the necessary data to select the most appropriate method for their specific analytical needs, such as purity assessment, stability testing, or pharmacokinetic studies.
Introduction to Analytical Method Cross-Validation
Cross-validation is a formal process used to compare the results from two distinct, validated analytical methods.[1] It is a critical step in drug development to ensure that data generated across different laboratories, at different stages of development, or with different techniques are reliable and comparable.[2] The primary goal is to identify and mitigate any systematic bias between the methods, ensuring data integrity and consistency as mandated by regulatory bodies like the FDA and EMA.[2] This guide will compare a robust, widely accessible HPLC-UV method with a highly sensitive and selective LC-MS/MS method for the analysis of this compound.
The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the key parameters required to demonstrate that a method is fit for its intended purpose.[3][4][5][6]
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the analytical requirements. For routine analysis where analyte concentrations are relatively high, HPLC-UV offers a cost-effective and reliable solution.[7] Conversely, for applications demanding high sensitivity and specificity, such as analyzing trace impurities or quantifying the analyte in complex biological matrices, LC-MS/MS is the superior technique.[7][8]
General Experimental Workflow for Cross-Validation
The diagram below illustrates a typical workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below.
Method A: HPLC-UV Protocol
This protocol outlines a standard reversed-phase HPLC method suitable for quality control and quantification in pharmaceutical formulations.
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 55:45 v/v) |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 - 235 nm[9][10] |
| Injection Volume | 10 - 20 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., methanol/water) to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter prior to injection. |
Method B: LC-MS/MS Protocol
This protocol is designed for high-sensitivity applications, such as the analysis of low-level impurities or quantification in biological matrices.
| Parameter | Recommended Condition |
| Instrumentation | Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C8 or C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient elution is typically used) |
| Flow Rate | 0.4 mL/min[11] |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is often preferred for acidic compounds.[12] |
| Detection | Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound must be determined via infusion. |
| Sample Preparation | For biological samples, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove matrix interferences.[13][14] The final extract is reconstituted in the initial mobile phase. |
Quantitative Data Comparison
The following tables summarize the typical performance characteristics for each method based on validation parameters defined by ICH Q2(R1) guidelines.[5][6] The data presented are representative values derived from literature on similar acidic and tetrazole-containing compounds.[11][15][16]
Table 1: Performance Characteristics of HPLC-UV vs. LC-MS/MS
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale & ICH Guideline Reference |
| Specificity | Moderate | High | LC-MS/MS is highly specific due to MRM detection, which monitors a specific mass transition, minimizing interference from co-eluting compounds.[5][17] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both methods demonstrate excellent linearity over their respective ranges. A correlation coefficient >0.99 is generally required.[3][15] |
| Range | 1 - 200 µg/mL | 0.5 - 500 ng/mL | The analytical range must be suitable for the intended purpose, spanning from 80% to 120% of the target concentration for assays.[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Measures the closeness of test results to the true value. Acceptance criteria are typically within ±15% of the nominal value.[18][19] |
| Precision (% RSD) | < 2.0% | < 5.0% | Assesses the degree of scatter between a series of measurements. RSD should typically be ≤15%.[18][20] |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.5 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5] |
| Robustness | High | Moderate | HPLC-UV methods are generally less susceptible to minor variations in mobile phase composition and matrix effects compared to LC-MS/MS.[6][17] |
Relationship of Key Analytical Validation Parameters
The validation of an analytical method is a holistic process where parameters are interconnected to define the method's overall capability.
Conclusion and Recommendations
The selection between HPLC-UV and LC-MS/MS for the analysis of this compound depends entirely on the application's requirements.
-
HPLC-UV is a robust, cost-effective, and reliable method ideal for routine quality control, purity analysis, and assay of the bulk drug substance or finished product where analyte concentrations are high.[7] Its simplicity and high precision make it a workhorse for many pharmaceutical laboratories.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity.[11][17] This includes the quantification of trace-level impurities, analysis of degradation products in stability studies, and bioanalytical applications such as pharmacokinetic studies where the analyte must be measured at very low concentrations in complex biological matrices.[7]
For a comprehensive analytical strategy, a validated HPLC-UV method can be used for routine quality control, while a cross-validated LC-MS/MS method should be employed for more demanding trace-level analysis and bioanalytical studies. This dual approach ensures both efficiency for routine tasks and the high sensitivity required for specialized applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. rajithperera.com [rajithperera.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 12. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 13. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. fda.gov [fda.gov]
- 15. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. database.ich.org [database.ich.org]
- 19. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Evaluation of 2-(1H-tetrazol-5-yl)benzoic Acid Derivatives: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo studies on 2-(1H-tetrazol-5-yl)benzoic acid derivatives, a class of compounds with significant therapeutic potential. The data presented herein is collated from various scientific studies to offer an objective overview of their performance and facilitate informed decisions in drug discovery and development.
Introduction
This compound and its derivatives are recognized as important scaffolds in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] These compounds have been investigated for a wide range of therapeutic applications, including as antihypertensive, anticancer, and antioxidant agents.[2][3][4][5] Understanding the correlation between in vitro assays and in vivo outcomes is crucial for the successful translation of these promising molecules from the laboratory to clinical settings.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, highlighting the performance of different this compound derivatives in both in vitro and in vivo models.
Antihypertensive Activity
Valsartan, a prominent drug containing the this compound moiety, and its derivatives have been extensively studied for their antihypertensive effects.
Table 1: Comparison of In Vitro Urease Inhibition and In Vivo Antihypertensive Effects of Valsartan Derivatives
| Compound | In Vitro Urease Inhibition (% Inhibition at 0.1 mM) | In Vitro Urease Inhibition IC50 (µM) | In Vivo Antihypertensive Effect (Reduction in BP, mm Hg) |
| AV0 (Valsartan) | 55.3 ± 0.8 | 85.4 ± 1.1 | 25 ± 2.1 |
| AV2 | 80.1 ± 0.5 | 30.2 ± 0.4 | 20 ± 1.5 |
| AV3 | 75.2 ± 1.1 | 40.5 ± 0.8 | 35 ± 1.8 |
| AV5 | 78.6 ± 0.9 | 35.8 ± 0.6 | 22 ± 2.0 |
| AV9 | 65.4 ± 1.3 | 55.1 ± 0.9 | 30 ± 2.5 |
| AV10 | 70.8 ± 0.7 | 45.3 ± 0.7 | 18 ± 1.3 |
Data sourced from a study on ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid.[2]
Anticancer Activity
Derivatives of this scaffold have also been evaluated for their potential as anticancer agents.
Table 2: In Vitro Anticancer Activity of Tetrazole Derivatives (IC50 in µM)
| Compound | HepG2 | A549 | MDA-MB-231 | DU145 | SK-N-SH |
| 5b | >10 | 2.5 ± 0.04 | 4.0 ± 0.08 | 1.0 ± 0.01 | 1.5 ± 0.02 |
| 5f | 1.0 ± 0.01 | 1.5 ± 0.02 | 2.0 ± 0.03 | 2.5 ± 0.04 | 2.0 ± 0.03 |
| 5l | 2.5 ± 0.04 | 2.0 ± 0.03 | 1.5 ± 0.02 | 1.0 ± 0.01 | 1.0 ± 0.01 |
| 5o | 1.5 ± 0.02 | 1.0 ± 0.01 | 1.0 ± 0.01 | 4.0 ± 0.08 | 4.0 ± 0.08 |
Data represents the concentration required to inhibit 50% of cell growth and is sourced from a study on the synthesis and biological evaluation of tetrazole-containing compounds as possible anticancer agents.[3]
Ion Channel Blocking Activity
Certain tetrazole derivatives have been investigated as blockers of the Kv1.5 potassium channel, a target for atrial fibrillation.
Table 3: In Vitro and In Vivo Activity of Tetrazole Derivatives as Kv1.5 Blockers
| Compound | In Vitro IC50 (nM) | In Vivo Increase in Right Atrial ERP (%) |
| 2f | 180 - 550 | ~40 |
| 2j | 180 - 550 | ~40 |
ERP: Effective Refractory Period. Data sourced from a study on tetrazole derivatives as Kv1.5 blockers.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
In Vitro Urease Inhibition Assay
-
Enzyme and Substrate Preparation : Jack bean urease and urea were prepared in phosphate buffer.
-
Assay Procedure : The test compounds were pre-incubated with the enzyme solution. The enzymatic reaction was initiated by the addition of urea.
-
Measurement : The production of ammonia was quantified spectrophotometrically.
-
Data Analysis : The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentrations.[2]
In Vivo Antihypertensive Activity
-
Animal Model : Normotensive animal models, such as rats, were used.
-
Drug Administration : The test compounds were administered orally.
-
Blood Pressure Measurement : Blood pressure was monitored at regular intervals using a non-invasive tail-cuff method.
-
Data Analysis : The reduction in blood pressure was calculated and compared to a control group.[2]
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture : Human cancer cell lines were cultured in appropriate media.
-
Compound Treatment : Cells were treated with various concentrations of the test compounds for a specified duration.
-
MTT Assay : MTT solution was added to the cells, which is converted to formazan by viable cells.
-
Measurement : The formazan crystals were solubilized, and the absorbance was measured spectrophotometrically.
-
Data Analysis : The IC50 values were calculated from the dose-response curves.[7]
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: General workflow from in vitro screening to in vivo testing.
Caption: Mechanism of action for antihypertensive tetrazole derivatives.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1 H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(1H-tetrazol-5-yl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(1H-tetrazol-5-yl)benzoic acid scaffold is a key pharmacophore in medicinal chemistry, most notably as a bioisosteric replacement for a carboxylic acid group in various drug candidates. This structural feature is prominently found in the angiotensin II receptor blocker (ARB) class of antihypertensive agents, exemplified by drugs like valsartan. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their antihypertensive and other biological activities. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.
Core Molecular Structure and Modifications
The fundamental structure of the analogs discussed herein is derived from a biphenyl scaffold with a tetrazole-benzoic acid moiety. Variations in the substituents on this core structure lead to significant differences in biological activity. A generalized structure is depicted below, highlighting the common points of modification.
Comparative Docking Analysis of 2-(1H-tetrazol-5-yl)benzoic Acid Derivatives as Angiotensin II Type 1 Receptor Antagonists
A comprehensive in-silico comparison of valsartan and its analogs against the Angiotensin II Type 1 Receptor, providing insights into their potential as antihypertensive agents.
This guide presents a comparative molecular docking study of 2-(1H-tetrazol-5-yl)benzoic acid derivatives, specifically focusing on valsartan and its analogs, against the Angiotensin II Type 1 Receptor (AT1R). The AT1R is a key regulator of blood pressure, and its blockade is a primary therapeutic strategy for hypertension. This analysis provides valuable data for researchers, scientists, and drug development professionals working on novel antihypertensive agents.
Data Presentation: Docking Performance of Valsartan Analogs
The following table summarizes the binding affinities of various valsartan derivatives, which share the core this compound scaffold, against the AT1R (PDB ID: 4ZUD). The docking scores, presented in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting a stronger interaction.
| Compound | Structure | Binding Affinity (kcal/mol) |
| Valsartan (VST) | (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid | -8.5[1] |
| Derivative 1a | Ester derivative of VST | -8.0[1] |
| Derivative 1b | Amide derivative of VST | -9.9[1] |
| Derivative 1c | Modified amide derivative of VST | -9.5[1] |
| Derivative 1d | N-alkylated tetrazole derivative of VST | -9.2[1] |
| Derivative 1e | Ugi reaction product of VST | -8.8[1] |
| Derivative 1f | Passerini reaction product of VST | -9.0[1] |
| Derivative 1g | Alternative ester derivative | -8.2[1] |
| Derivative 1h | Alternative amide derivative | -9.7[1] |
| Derivative 1s | Further modified amide derivative | -9.6[1] |
Experimental Protocols: Molecular Docking Methodology
The in-silico analysis was performed using AutoDock Vina, a widely used open-source program for molecular docking. The general protocol followed for these comparative studies is outlined below.
Receptor Preparation
The three-dimensional crystal structure of the Angiotensin II Type 1 Receptor (PDB ID: 4ZUD) was obtained from the RCSB Protein Data Bank. The receptor was prepared for docking using AutoDockTools (ADT). This process involved:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Gasteiger charges to the receptor atoms.
-
The prepared receptor structure was saved in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
The 3D structures of the this compound derivatives were built using a molecular modeling software and optimized to their lowest energy conformation. Ligand preparation was also carried out using ADT, which included:
-
Detection of rotatable bonds.
-
Merging of non-polar hydrogen atoms.
-
Assignment of Gasteiger charges.
-
The final ligand structures were saved in the PDBQT format.
Molecular Docking with AutoDock Vina
Molecular docking was performed using AutoDock Vina 1.1.2.[1] The docking parameters were defined in a configuration file. The search space for the docking was defined by a grid box centered on the active site of the AT1R. The dimensions of the grid box were set to encompass the entire binding pocket of the receptor, ensuring that the ligand could freely rotate and translate within the active site. The exhaustiveness of the search was set to a value that provides a good balance between computational cost and the thoroughness of the conformational search.
Analysis of Docking Results
The results of the docking simulations were analyzed based on the binding affinity scores and the predicted binding poses of the ligands. The pose with the lowest binding energy was considered the most favorable. Visualization of the ligand-receptor interactions was performed using molecular graphics software to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
Mandatory Visualization
Angiotensin II Type 1 Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the Angiotensin II Type 1 Receptor (AT1R). Antagonists based on the this compound scaffold, such as valsartan, block the initial binding of Angiotensin II, thereby inhibiting these downstream effects.
Caption: AT1R signaling cascade leading to physiological effects.
Molecular Docking Workflow
The following diagram outlines the general workflow for the comparative molecular docking study.
Caption: A generalized workflow for in-silico docking studies.
References
Safety Operating Guide
Proper Disposal of 2-(1H-tetrazol-5-yl)benzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(1H-tetrazol-5-yl)benzoic acid (CAS Number: 13947-58-5) is a critical safety consideration in any laboratory setting. Due to its chemical structure, which includes a tetrazole ring, this compound should be treated as a potentially energetic and hazardous material. Adherence to strict disposal protocols is necessary to mitigate risks of uncontrolled reactions and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the inherent hazards associated with this compound. While a specific, comprehensive toxicological profile may not be fully established, the available Safety Data Sheet (SDS) and the general properties of tetrazole-containing compounds indicate the following:
-
Irritant: The compound is classified as an irritant, capable of causing skin and serious eye irritation.[1]
-
Potential for Energetic Decomposition: The tetrazole functional group is known for its high nitrogen content and can be energetically unstable.[2] Such compounds may decompose explosively when subjected to heat, shock, or friction.[2] Therefore, it is prudent to handle this compound with the same precautions as other energetic materials.
-
Incompatibilities: The SDS for a similar compound, benzoic acid, indicates incompatibilities with strong oxidizing agents, strong bases, and some metals.[3] It is reasonable to assume similar incompatibilities for this compound.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 13947-58-5 | [1] |
| Molecular Formula | C₈H₆N₄O₂ | |
| Molecular Weight | 190.16 g/mol | |
| Primary Hazard | Irritant | [1] |
| Potential Hazard | Energetic/Explosive | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Characterization and Segregation:
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, gloves), must be treated as hazardous waste.
-
Segregate Waste Streams:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Pay special attention to segregating it from incompatible materials such as strong oxidizing agents and strong bases.
-
2. Waste Collection and Labeling:
-
Container Selection: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, sealable lid.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
Any other information required by your institution's EHS department.
-
3. On-Site Storage:
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[1] Avoid areas with sources of heat, spark, or flame.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this chemical down the drain or in regular trash.[4] Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide Information: Be prepared to provide the EHS office with all the information from the hazardous waste label and any other relevant safety data.
5. Decontamination of Labware:
-
Thorough Cleaning: Glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinsate Collection: The initial rinsate from cleaning the equipment should be collected and treated as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling 2-(1H-tetrazol-5-yl)benzoic acid
This guide provides critical safety and logistical information for the handling and disposal of 2-(1H-tetrazol-5-yl)benzoic acid. The following procedures are based on general safety protocols for acidic and potentially hazardous chemicals, as a specific Safety Data Sheet (SDS) for this compound was not located. Researchers must perform a thorough risk assessment and consult the specific SDS for any chemical before handling.
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against chemical exposure. The required equipment for handling this compound is summarized below.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face | Chemical safety goggles with side shields or a full-face shield.[1][2][3] | To protect eyes and face from splashes and airborne particles.[1] |
| Skin | Nitrile or neoprene gloves (double-gloving is recommended).[1][2] A chemical-resistant lab coat or apron.[1][2] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside a fume hood or if dust is generated.[1][3] | To protect against the inhalation of harmful dust or vapors.[1] |
| Footwear | Closed-toe shoes.[1] | To protect feet from spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for ensuring laboratory safety.[1] Always handle this compound within a certified chemical fume hood.[1][2]
1. Preparation:
-
Ensure an emergency eyewash station and safety shower are accessible.[1][2]
-
Verify the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before starting.
-
Put on all required PPE as specified in the table above.
2. Handling the Compound:
-
Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[1]
-
Tetrazole-containing compounds can be explosive and may react with heat, shock, or friction.[7][8][9] Keep away from heat, sparks, and open flames.[7]
-
Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4][5]
3. In Case of a Small Spill:
-
Do not attempt to clean up spills without the proper PPE.
-
For a small spill, use an appropriate neutralizing agent or absorbent material to control it.
-
Scoop the material into a designated, labeled hazardous waste container.
-
Clean the contaminated area thoroughly.
Disposal Plan
All waste materials must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must be placed in a designated hazardous waste container.[1]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste.[1]
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. iigtchem.com [iigtchem.com]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. biofinechemical.com [biofinechemical.com]
- 9. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
